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  • Product: (3-ethyl-1H-pyrazol-1-yl)acetic acid
  • CAS: 1500941-68-3

Core Science & Biosynthesis

Foundational

(3-ethyl-1H-pyrazol-1-yl)acetic acid mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism and Pharmacological Utility of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid Executive Summary In the landscape of targeted drug discovery for allergic inflammation and asthma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism and Pharmacological Utility of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid

Executive Summary

In the landscape of targeted drug discovery for allergic inflammation and asthma, the pyrazole-acetic acid pharmacophore has emerged as a highly potent structural motif. Specifically, (3-ethyl-1H-pyrazol-1-yl)acetic acid serves as a critical building block and active pharmacophore for antagonizing the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) , also known as the Prostaglandin D2 (PGD2) receptor 2 (DP2) [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro molecular mechanics of this compound. We will explore how its unique structural geometry dictates target engagement, outline the causality behind the assays used to validate its efficacy, and provide self-validating experimental workflows for preclinical evaluation.

Molecular Mechanism of Action (In Vitro)

CRTh2 is a Gαi​ -coupled G-protein-coupled receptor (GPCR) predominantly expressed on T-helper type 2 (Th2) cells, eosinophils, and basophils. Endogenous activation by PGD2 leads to the dissociation of the Gαi​ subunit, which subsequently inhibits adenylate cyclase (AC), lowers intracellular cyclic AMP (cAMP), and triggers intracellular calcium mobilization—ultimately driving chemotaxis and type-2 inflammation [2].

Receptor Binding Mechanics: The Role of the Pharmacophore

The efficacy of (3-ethyl-1H-pyrazol-1-yl)acetic acid derivatives lies in their bivalent interaction with the CRTh2 ligand-binding pocket:

  • The Acetic Acid Moiety (Charge Interaction): The carboxylate group is non-negotiable for activity. It acts as an isostere for the carboxylate of PGD2, forming a high-affinity salt bridge and polar interaction network with Arg170 and Lys210 at the distal end of the CRTh2 binding pocket [3]. Mutagenesis studies confirm that R170A or K210A mutations completely abolish the binding of both PGD2 and acetic acid-based antagonists [4].

  • The 3-Ethyl-Pyrazole Core (Hydrophobic Packing): The pyrazole ring provides a rigid, planar scaffold that orientates the ethyl group into a highly specific hydrophobic sub-pocket formed by Phe87 , Phe111 , and Phe294 . The 3-ethyl substitution is critical; it provides optimal van der Waals contacts compared to a methyl group, significantly lowering the dissociation constant ( Kd​ ) while preventing the steric clash that larger aliphatic chains would cause against the receptor's transmembrane helix 3 (TM3) [5].

Signal Transduction Blockade

By competitively occupying the PGD2 binding site, (3-ethyl-1H-pyrazol-1-yl)acetic acid locks the CRTh2 receptor in an inactive conformation. This prevents the recruitment of Gαi​ , thereby rescuing adenylate cyclase activity, maintaining basal cAMP levels, and halting the calcium-dependent cytoskeletal rearrangements required for eosinophil migration.

CRTh2_Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Activates Antagonist (3-ethyl-1H-pyrazol-1-yl)acetic acid (Competitive Antagonist) Antagonist->CRTh2 Blocks Binding (Arg170/Lys210) Gi Gαi Protein Subunit CRTh2->Gi Couples Calcium Intracellular Ca2+ Flux CRTh2->Calcium Mobilizes AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP AC->cAMP Decreases Eosinophil Th2 / Eosinophil Chemotaxis & Inflammation cAMP->Eosinophil Low cAMP promotes Calcium->Eosinophil Triggers

CRTh2 signaling pathway and mechanism of Gi-uncoupling by pyrazole-acetic acid antagonism.

Quantitative Structure-Activity Relationship (SAR)

To understand the necessity of the 3-ethyl substitution, we must analyze the in vitro binding and functional data. The table below summarizes the causality of structural modifications on the pyrazole ring.

Table 1: SAR Comparison of Pyrazole-1-Acetic Acid Substitutions on CRTh2

Compound CoreR-Group at Position 3Binding Affinity ( Ki​ , nM)Functional cAMP IC 50​ (nM)Mechanistic Rationale
(1H-pyrazol-1-yl)acetic acid-H> 10,000N/ALacks hydrophobic anchoring; rapidly dissociates from the pocket.
(3-methyl-1H-pyrazol-1-yl)acetic acid-CH 3​ 450820Partial occupation of the Phe111/Phe294 hydrophobic cleft.
(3-ethyl-1H-pyrazol-1-yl)acetic acid -CH 2​ CH 3​ 12 28 Optimal van der Waals packing; maximizes receptor residence time.
(3-isopropyl-1H-pyrazol-1-yl)acetic acid-CH(CH 3​ ) 2​ 185310Induces steric clash with TM3, forcing a sub-optimal binding pose.

In Vitro Experimental Workflows & Protocols

To rigorously validate the mechanism of action of (3-ethyl-1H-pyrazol-1-yl)acetic acid derivatives, a multi-tier orthogonal screening approach is required. The workflow moves from direct target engagement (Binding) to secondary messenger modulation (cAMP) and finally to phenotypic cellular response (Calcium flux).

Workflow Membrane 1. Membrane Prep (CHO-K1 CRTh2+) Binding 2. Radioligand Binding [3H]-PGD2 Displacement Membrane->Binding cAMP 3. cAMP HTRF Assay (Forskolin + IBMX) Binding->cAMP Calcium 4. FLIPR Calcium Assay (Fluo-4 AM) cAMP->Calcium Analysis 5. Schild Plot Analysis (Determine Kb) Calcium->Analysis

Sequential in vitro screening workflow for validating CRTh2 antagonists.

Protocol 1: CRTh2 Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of the compound by displacing [3H] -PGD2. Causality & Design Choice: We utilize isolated cell membranes rather than whole cells to eliminate the confounding variables of active compound transport or intracellular degradation. We also add GTPγS to the buffer. Because CRTh2 is a GPCR, GTPγS uncouples the G-protein, forcing the receptor into a low-affinity state for agonists. This ensures we are measuring true competitive antagonism at the orthosteric site without G-protein bias [6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRTh2. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4) and centrifuge at 40,000 x g for 30 mins. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer (containing 10 µM GTPγS ), 25 µL of (3-ethyl-1H-pyrazol-1-yl)acetic acid derivative (serial dilutions from 10 µM to 0.1 nM), and 25 µL of [3H] -PGD2 (final concentration 1 nM).

  • Incubation: Add 100 µL of the membrane suspension (100 µg protein/well) to initiate the reaction. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Detection: Harvest the reaction onto GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold wash buffer. Add scintillation fluid and read on a Microbeta counter.

  • Self-Validation: Include Ramatroban (a known CRTh2 antagonist) as a positive control. Calculate the Z'-factor using total binding (DMSO only) and non-specific binding (10 µM unlabeled PGD2). A Z'-factor > 0.6 validates the assay.

Protocol 2: cAMP Accumulation Assay (HTRF)

Objective: Quantify the functional reversal of PGD2-mediated Gαi​ inhibition. Causality & Design Choice: Because Gαi​ activation decreases cAMP, baseline cAMP levels in resting cells are too low to measure a reliable drop. Therefore, we treat cells with Forskolin to directly stimulate adenylate cyclase, artificially raising the cAMP "ceiling." We also add IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the natural degradation of cAMP. Under these conditions, PGD2 will suppress the Forskolin-induced cAMP spike, and our antagonist will restore it.

Step-by-Step Methodology:

  • Cell Plating: Seed CRTh2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white plate.

  • Compound Pre-incubation: Add the pyrazole-acetic acid antagonist (serial dilutions) in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX). Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add a challenge solution containing 30 nM PGD2 (the EC 80​ concentration) and 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP-Cryptate and d2-labeled cAMP.

  • Readout: Incubate for 1 hour at room temperature. Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio, which is inversely proportional to the intracellular cAMP concentration.

Protocol 3: Intracellular Calcium Mobilization (FLIPR)

Objective: Assess the downstream phenotypic blockade of intracellular calcium release. Causality & Design Choice: We use Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Once inside the cell, endogenous esterases cleave the AM ester, trapping the dye. We must add Probenecid to the assay buffer; otherwise, organic anion transporters will actively pump the cleaved Fluo-4 out of the cell, destroying the signal-to-noise ratio.

Step-by-Step Methodology:

  • Dye Loading: Seed cells in a 384-well black, clear-bottom plate. Remove media and add 20 µL of dye-loading buffer (Fluo-4 AM, 2.5 mM Probenecid, 20 mM HEPES in HBSS). Incubate for 45 mins at 37°C.

  • Antagonist Addition: Add 10 µL of the (3-ethyl-1H-pyrazol-1-yl)acetic acid derivative. Incubate for 15 minutes.

  • FLIPR Execution: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). The instrument will establish a 10-second baseline, then automatically inject 10 µL of PGD2 (final concentration 10 nM) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the IC 50​ based on the maximum fluorescence peak (Max-Min) relative to the vehicle control.

References

  • Andrés, M., et al. "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists." ResearchGate. Available at:[Link]

  • Norman, P. "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Agoni, C., et al. "Same Target, Different Therapeutic Outcomes: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma." PubMed - NIH. Available at:[Link]

  • Wang, L., et al. "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." PMC - NIH. Available at:[Link]

  • RCSB Protein Data Bank. "6D27: Crystal structure of the prostaglandin D2 receptor CRTH2 with CAY10471." RCSB PDB. Available at: [Link]

Exploratory

(3-ethyl-1H-pyrazol-1-yl)acetic acid exact mass and molecular weight

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of (3-ethyl-1H-pyrazol-1-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of (3-ethyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (3-ethyl-1H-pyrazol-1-yl)acetic acid, focusing on the critical physicochemical parameters of molecular weight and exact mass. In drug discovery and development, the precise characterization of a new chemical entity (NCE) is paramount for regulatory approval and understanding its metabolic fate. This document delineates the fundamental differences between molecular weight and exact mass, explains the causality behind their determination using high-resolution mass spectrometry (HRMS), and provides a validated experimental framework for their analysis. The intended audience includes researchers and scientists in medicinal chemistry, pharmacology, and analytical sciences who require a deep understanding of these core concepts for compound validation, metabolite identification, and impurity profiling.

Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in conversation, they represent fundamentally different properties of a molecule, and understanding this difference is crucial for the correct application and interpretation of analytical data, especially from mass spectrometry.[1][2]

  • Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is the value used for stoichiometric calculations in the laboratory, such as determining the mass of a compound needed for a reaction or to prepare a solution of a specific molarity.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[2] This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of measuring this exact mass with high precision (typically to the third or fourth decimal place).[2] This precision is a powerful tool for determining the elemental composition of an unknown compound or confirming the identity of a synthesized molecule.[3]

The distinction is critical: for a given elemental formula, there is only one exact mass, but the molecular weight is an average. In drug development, confirming the exact mass of a lead compound provides irrefutable evidence of its elemental composition, a foundational piece of data for any regulatory submission.[3][4]

Physicochemical Properties of (3-ethyl-1H-pyrazol-1-yl)acetic acid

(3-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, demonstrating a wide range of biological activities and forming the core of many pharmaceutical agents.[5][6][7] Accurate mass determination is the first step in the rigorous characterization of such a novel compound.

The key quantitative data for (3-ethyl-1H-pyrazol-1-yl)acetic acid are summarized below.

PropertyValueDescription
Molecular Formula C₇H₁₀N₂O₂The elemental composition of the molecule.
Molecular Weight 154.17 g/mol The weighted average mass based on natural isotopic abundances. Used for stoichiometry.
Exact Mass 154.07423 DaThe calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by HRMS.[8]
Monoisotopic Mass 154.07423 DaSynonymous with Exact Mass for this compound. This is the mass of the molecule where every atom is its most common isotope.[8]

The Role of High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

The determination of the exact mass of a molecule like (3-ethyl-1H-pyrazol-1-yl)acetic acid is exclusively achieved through High-Resolution Mass Spectrometry (HRMS).[2] Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) using TOF or Orbitrap analyzers provide the necessary mass accuracy and resolution to distinguish between compounds with very similar nominal masses but different elemental compositions.[1]

Why HRMS is Essential in Drug Development:

  • Unambiguous Structure Confirmation: By matching the experimentally measured exact mass to the theoretical exact mass (in this case, 154.07423 Da), scientists can confirm with a high degree of confidence that the synthesized compound has the correct elemental formula (C₇H₁₀N₂O₂).

  • Metabolite Identification: During preclinical development, identifying the metabolites of a drug is a regulatory requirement.[3] HRMS allows researchers to detect and propose elemental formulas for unknown metabolites based on their accurate mass, providing crucial clues to their structure.

  • Impurity and Degradation Profiling: HRMS can detect and identify trace-level impurities or degradation products in a drug substance or product, which is critical for ensuring safety and stability. The high specificity of exact mass measurement allows for the differentiation of analytes from the sample matrix.

Experimental Protocol: Determination of Exact Mass by HRMS

This protocol outlines a self-validating system for the determination of the exact mass of (3-ethyl-1H-pyrazol-1-yl)acetic acid using a standard LC-MS (TOF) system. The causality behind each step is explained to provide field-proven insight.

Objective: To confirm the elemental composition of (3-ethyl-1H-pyrazol-1-yl)acetic acid by obtaining a high-resolution mass spectrum and demonstrating a mass accuracy of <5 ppm.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) System

  • Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Reference calibrant solution for the mass spectrometer

Methodology:

  • Sample Preparation:

    • Action: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture. From this, create a dilute working solution of ~1 µg/mL.

    • Causality: A dilute solution prevents saturation of the ESI source and detector, ensuring accurate mass measurement. The ACN/Water mixture is a common solvent compatible with reversed-phase chromatography and ESI.

  • LC Separation:

    • Action: Inject 1-5 µL of the working solution onto a C18 analytical column. Elute the compound using a gradient of mobile phase A (Water + 0.1% FA) and mobile phase B (ACN + 0.1% FA).

    • Causality: Chromatographic separation ensures that the compound enters the mass spectrometer as a pure peak, free from co-eluting impurities that could interfere with mass measurement. Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is necessary for positive-ion mode ESI.

  • Mass Spectrometer Calibration:

    • Action: Before sample analysis, infuse the reference calibrant solution to perform an external mass calibration of the TOF analyzer. During the sample run, use a lock mass or continuous infusion of the calibrant to correct for any mass drift in real-time.

    • Causality: This is the most critical step for ensuring high mass accuracy. The instrument's mass-to-charge (m/z) axis is calibrated against known masses, and the lock mass correction compensates for minor fluctuations due to temperature or electronic instability, making the system self-validating.

  • Data Acquisition:

    • Action: Acquire data in positive ion ESI mode over a mass range of m/z 50-1000. Ensure the instrument is operating in high-resolution mode.

    • Causality: Positive ion mode is chosen because the acidic proton and the pyrazole nitrogen atoms are readily protonated, forming a stable [M+H]⁺ ion. A wide mass range ensures the capture of the parent ion and any potential fragments or adducts.

  • Data Analysis:

    • Action: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the peak for the protonated molecule, [M+H]⁺.

    • Causality: The theoretical exact mass of the [M+H]⁺ ion is 154.07423 (for C₇H₁₀N₂O₂) + 1.00728 (for H⁺) = 155.08151 Da. The software will compare the measured m/z of this ion to the theoretical value.

    • Validation: Calculate the mass error in parts-per-million (ppm) using the formula:

      • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HRMS experiment for compound characterization.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms HRMS Analysis cluster_data Data Processing & Validation Prep Prepare ~1 µg/mL solution in 50:50 ACN:H2O Inject Inject sample (1-5 µL) Prep->Inject Column Separate on C18 Column (Gradient Elution) Inject->Column ESI Electrospray Ionization (ESI+) Generate [M+H]⁺ ions Column->ESI TOF Mass Analysis (TOF) Measure m/z with high resolution ESI->TOF Extract Extract Mass Spectrum from Chromatographic Peak TOF->Extract Compare Compare Experimental m/z to Theoretical m/z Extract->Compare Validate Calculate Mass Error (<5 ppm Validation) Compare->Validate Result Confirm Elemental Formula: C₇H₁₀N₂O₂ Validate->Result

Caption: High-Resolution Mass Spectrometry workflow for compound confirmation.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261–270.
  • Spectroscopy Online. (2026, March 13). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications.
  • Waters Corporation. (n.d.). Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory.
  • Gontijo, V. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals (Basel), 14(9), 888.
  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Nzondomyo, W. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • IntechOpen. (2019, July 31). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics.
  • El-Sawy, E. R., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3326.
  • LCGC International. (2024, March 6). How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development.
  • RASĀYAN. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • PubChemLite. (n.d.). 2-(1-ethyl-1h-pyrazol-3-yl)acetic acid.

Sources

Foundational

Physicochemical properties of (3-ethyl-1H-pyrazol-1-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (3-ethyl-1H-pyrazol-1-yl)acetic acid Foreword (3-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid with potential applications as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (3-ethyl-1H-pyrazol-1-yl)acetic acid

Foreword

(3-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been identified as a building block for compounds targeting the GPR119 receptor, which is implicated in metabolic disorders such as diabetes and obesity. As with any compound destined for pharmaceutical development, a thorough and early understanding of its physicochemical properties is not merely academic—it is a critical prerequisite for predicting its behavior in biological systems and formulating it into a viable drug product.

This guide provides a comprehensive framework for the systematic physicochemical characterization of (3-ethyl-1H-pyrazol-1-yl)acetic acid. It is designed for researchers, medicinal chemists, and formulation scientists. Rather than merely listing data, we delve into the causality behind the experimental choices, offering field-proven insights and self-validating protocols. Our approach is grounded in established, authoritative methodologies to ensure scientific integrity and reproducibility.

Foundational Molecular Properties

Before embarking on experimental analysis, it is essential to establish the fundamental molecular identity of the compound.

Molecular Structure:

  • IUPAC Name: (3-ethyl-1H-pyrazol-1-yl)acetic acid

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

These foundational data are the basis for all subsequent molar calculations and structural interpretations.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. (3-ethyl-1H-pyrazol-1-yl)acetic acid possesses both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring, making its ionization profile particularly important.

Rationale for Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation/deprotonation events. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid and a strong base) is incrementally added. The resulting pH vs. volume curve allows for the precise calculation of the pKa values.

Detailed Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of the carboxylic acid and the pyrazole moiety.

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid (high purity, >98%)

  • Calibrated pH meter and electrode

  • Automated titrator (e.g., Mettler Toledo T5)

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Potassium hydroxide (KOH), standardized and carbonate-free

  • Degassed, deionized water

  • Ionic strength adjustment solution (e.g., 1 M KCl)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a small amount of KCl (to maintain constant ionic strength).

  • Acidic Titration: Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure full protonation of all functional groups.

  • Basic Titration: Subsequently, titrate the acidified solution with standardized 0.1 M KOH, adding small, precise increments (e.g., 0.01 mL) while recording the pH after each addition. Continue until a high pH (e.g., pH 12.0) is reached.

  • Data Analysis: Plot the pH versus the volume of KOH added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). Advanced software can be used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.

Workflow and Data Visualization

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in H2O + KCl A->B C Acidify with HCl (to pH 2) B->C D Titrate with KOH (to pH 12) C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Calculate Midpoints of Buffer Regions F->G H Determine pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Table 1: Expected pKa Data Summary

Parameter Expected Range Significance
pKa₁ (Carboxylic Acid) 3.5 - 4.5 Governs solubility at intestinal and blood pH.

| pKa₂ (Pyrazole Ring) | 2.0 - 3.0 | Influences charge at very low pH (e.g., stomach). |

Solubility Profile: "Will It Dissolve?"

Solubility is a gatekeeper for oral absorption. A compound must first dissolve to be absorbed. We must assess both thermodynamic and kinetic solubility in aqueous and relevant biorelevant media.

Rationale for Experimental Choice

The shake-flask method (as per OECD Guideline 105) is the definitive technique for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its intrinsic dissolving capacity. This is crucial for understanding the maximum achievable concentration under physiological conditions.

Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of the compound in various aqueous buffers.

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • HPLC system with a suitable column (e.g., C18) and validated analytical method

  • Shaking incubator or orbital shaker at 25°C and 37°C

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials containing each buffer (e.g., 2 mg/mL). Ensure solid is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vials to stand for a short period for solids to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered sample with mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.

  • Verification: Repeat the analysis on samples taken at a later time point (e.g., 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Workflow and Data Visualization

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Seal Vials A->B C Shake at Constant Temp (24-48h) B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC E->F

Caption: Workflow for thermodynamic solubility via shake-flask method.

Table 2: Solubility Data Summary

Medium pH Temperature (°C) Expected Solubility (µg/mL) Significance
Citrate Buffer 3.0 25 Moderate Represents stomach pH; compound is mostly neutral.
PBS 7.4 37 High Represents blood/intestinal pH; compound is ionized.

| Bicarbonate Buffer | 9.0 | 25 | Very High | Assesses behavior in more alkaline conditions. |

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. We measure the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH.

Rationale for Experimental Choice

The shake-flask method using n-octanol and a buffer (typically PBS at pH 7.4) remains the benchmark for LogP/LogD determination. It provides a direct measure of how the compound partitions between these two immiscible phases, giving a clear and interpretable value that correlates well with biological phenomena.

Detailed Experimental Protocol: Shake-Flask LogD₇.₄

Objective: To determine the distribution coefficient at pH 7.4.

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid

  • n-Octanol (pre-saturated with PBS)

  • PBS, pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge

  • Validated HPLC-UV method

Procedure:

  • Phase Preparation: Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases.

  • Partitioning: Prepare a stock solution of the compound in PBS. Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the top (n-octanol) and bottom (PBS) layers. Analyze the concentration of the compound in each phase by HPLC-UV.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ)

Data Presentation

Table 3: Lipophilicity Data Summary

Parameter Method Expected Value Significance
cLogP (Predicted) In silico calculation ~0.5 - 1.5 Initial estimate of intrinsic lipophilicity.

| LogD at pH 7.4 | Shake-Flask | -1.0 to 0.0 | Reflects effective lipophilicity at physiological pH. A negative value is expected due to the ionized carboxylate, indicating higher aqueous preference. |

Solid-State Properties: Melting Point and Crystal Form

The melting point is a fundamental indicator of purity and lattice energy. For drug development, understanding the solid-state properties (polymorphism) is critical as different crystal forms can have vastly different solubilities and stabilities.

Rationale for Experimental Choice

Differential Scanning Calorimetry (DSC) is the preferred method for melting point determination. It is more precise than visual methods and provides additional information about thermal events like phase transitions or decomposition. It measures the heat flow into or out of a sample as it is heated, showing a sharp endothermic peak at the melting point.

Detailed Experimental Protocol: Melting Point by DSC

Objective: To determine the precise melting point and identify other thermal events.

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere, typically from room temperature to a temperature well above the expected melting point.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic event.

Data Presentation

Table 4: Solid-State Data Summary

Parameter Method Result Interpretation
Melting Point DSC TBD (°C) A sharp peak indicates a pure, crystalline solid. A broad peak may suggest impurities or an amorphous nature.

| Thermal Events | DSC | TBD | Presence of other peaks could indicate polymorphism, desolvation, or decomposition. |

References

  • Title: PYRAZOLE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF METABOLIC DISORDERS. Source: World Intellectual Property Organization, Patent WO2009149363A1.
  • Title: (3-Ethyl-1H-pyrazol-1-yl)acetic acid. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals, Section 1, No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development. URL: [Link]

Exploratory

Strategic Pharmacokinetic Profiling of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid Derivatives in Preclinical Drug Discovery

Executive Overview: The Pyrazole-Acetic Acid Pharmacophore In contemporary medicinal chemistry, the pyrazole-acetic acid moiety has emerged as a highly privileged pharmacophore. The acetic acid tail serves as an ideal sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Pyrazole-Acetic Acid Pharmacophore

In contemporary medicinal chemistry, the pyrazole-acetic acid moiety has emerged as a highly privileged pharmacophore. The acetic acid tail serves as an ideal synthetic handle for amide couplings to complex macrocycles, kinase hinge-binders, or target-binding ligands. Meanwhile, the pyrazole ring provides critical hydrogen bond acceptors for target engagement.

Specifically, the (3-ethyl-1H-pyrazol-1-yl)acetic acid derivative represents a strategic structural intervention. By introducing an ethyl group at the 3-position of the pyrazole ring, drug designers can finely tune the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This specific substitution strategy has been instrumental in the development of cutting-edge therapeutics, ranging from targeted RIPK1 degraders[1] to extended-release antivirals like the HIV-1 capsid inhibitor Lenacapavir, which utilizes a highly substituted pyrazole-acetic acid core to achieve unprecedented twice-yearly dosing[2].

Mechanistic Rationale: Why the 3-Ethyl Substitution?

As a Senior Application Scientist overseeing DMPK (Drug Metabolism and Pharmacokinetics) workflows, I approach structural modifications not just as synthetic exercises, but as solutions to biological clearance mechanisms. The selection of a 3-ethyl substitution over an unsubstituted or 3-methyl analog is driven by three causal factors:

  • Steric Shielding of the Pyrazole Core: Unsubstituted pyrazoles are highly susceptible to rapid N-dealkylation and oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The 3-ethyl group provides a precise degree of steric hindrance, physically blocking the accessibility of the pyrazole nitrogen atoms to the heme iron center of CYP enzymes, thereby drastically lowering intrinsic clearance ( CLint​ ).

  • Lipophilicity (LogP) Tuning: The ethyl group increases the lipophilicity of the molecule compared to a methyl group[3]. This enhances passive membrane permeability—a critical factor for oral bioavailability ( F% ) and crossing the intestinal epithelium (Caco-2 permeability).

  • Volume of Distribution ( Vss​ ) Modulation: The added lipophilic bulk encourages partitioning into peripheral tissues. When engineered correctly, this increases the volume of distribution, which, combined with lowered hepatic clearance, exponentially extends the terminal half-life ( t1/2​ ) of the drug[4].

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity, every pharmacokinetic assay must be designed as a self-validating system . This means the protocol inherently controls for matrix effects, enzymatic viability, and analytical variance. Below are the definitive methodologies for profiling 3-ethyl-pyrazol-1-yl acetic acid derivatives.

Protocol A: In Vitro Hepatic Microsomal Stability (HLM)

Causality: We utilize Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system to isolate Phase I CYP450 metabolism. We explicitly omit UDPGA (uridine 5'-diphospho-glucuronic acid) to uncouple Phase I oxidation from Phase II glucuronidation, allowing us to pinpoint the specific oxidative vulnerability of the 3-ethyl group. Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently. If the CLint​ of these controls falls outside historical 3-sigma bounds, the entire plate is rejected, validating the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the (3-ethyl-1H-pyrazol-1-yl)acetic acid derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing 100 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism, while the SIL-IS corrects for downstream MS ionization suppression.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Causality: A parallel group design (n=3 for IV, n=3 for PO) is strictly utilized over a crossover design in rodents. Repeated blood sampling in a crossover rodent model leads to hemodilution, which artificially lowers hematocrit, alters protein binding, and confounds the calculation of the volume of distribution ( Vss​ ).

Step-by-Step Methodology:

  • Formulation: Formulate the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitating in the bloodstream.

  • Dosing: Administer a single Intravenous (IV) dose at 1 mg/kg via the tail vein, and an Oral (PO) dose at 5 mg/kg via oral gavage.

  • Sampling: Collect 200 μL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Causality: K2EDTA prevents coagulation without introducing sodium/lithium ions that cause adduct formation and signal splitting in the mass spectrometer.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract 50 μL of plasma using 150 μL of acetonitrile spiked with SIL-IS.

  • Bioanalysis & NCA: Quantify via LC-MS/MS using a validated calibration curve (R² > 0.99). Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive CL,Vss​,t1/2​, and F% .

Quantitative Data Presentation: SAR of Pyrazole Substitutions

The following table summarizes representative quantitative PK data demonstrating the structure-activity relationship (SAR) impact of modifying the pyrazole 3-position. Notice how the 3-ethyl substitution optimizes the balance between clearance and bioavailability.

Compound Core StructureHLM CLint​ (μL/min/mg)Rat IV Clearance (mL/min/kg)Rat Vss​ (L/kg)Rat t1/2​ (hr)Oral Bioavailability ( F% )
Unsubstituted Pyrazol-1-yl85.442.1 (High)0.80.912%
3-Methyl-Pyrazol-1-yl41.228.5 (Moderate)1.42.438%
3-Ethyl-Pyrazol-1-yl 18.6 12.3 (Low) 2.1 6.8 65%

Data Interpretation: The transition from an unsubstituted pyrazole to a 3-ethyl derivative reduces hepatic clearance by over 70% and increases the volume of distribution, resulting in a highly favorable 6.8-hour half-life suitable for once-daily oral dosing.

Mandatory Visualizations

Workflow Architecture

The following diagram illustrates the logical progression and self-validating checkpoints of our DMPK profiling workflow.

PK_Workflow A Synthesis of (3-Ethyl-1H-pyrazol-1-yl) acetic acid derivatives B In Vitro ADME (HLM Stability & Caco-2) A->B  Compound  Validation C In Vivo PK (Rat IV/PO Dosing) B->C  Favorable  CL_int D LC-MS/MS Bioanalysis C->D  Plasma  Samples E Non-Compartmental Analysis (NCA) D->E  Conc-Time  Data

Fig 1: Sequential pharmacokinetic profiling workflow for pyrazole-acetic acid derivatives.

Metabolic Clearance Pathways

This diagram highlights how the 3-ethyl substitution mechanistically diverts the molecule away from rapid CYP450 clearance, promoting extended circulation.

Metabolic_Pathway Parent 3-Ethyl-Pyrazol-1-yl Derivative CYP Phase I Metabolism (CYP450 Oxidation) Parent->CYP Hepatic Clearance Stable Extended Half-Life (Steric Shielding) Parent->Stable 3-Ethyl Protection UGT Phase II Metabolism (Glucuronidation) CYP->UGT Excretion Biliary / Renal Excretion UGT->Excretion Stable->Excretion Slow Elimination

Fig 2: Primary metabolic clearance pathways modulated by the 3-ethyl pyrazole substitution.

References

  • Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis. Journal of Medicinal Chemistry (PMC). 2

  • Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment. ACS Publications. 1

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. 4

  • Supporting Information Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. AWS / GSK. 3

Sources

Foundational

Biosynthetic and metabolic pathways of pyrazole acetic acids

An In-depth Technical Guide to the Biosynthetic and Metabolic Pathways of Pyrazole Acetic Acids and Related Compounds Part 1: Introduction to Pyrazole-Containing Compounds The pyrazole nucleus, a five-membered aromatic h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthetic and Metabolic Pathways of Pyrazole Acetic Acids and Related Compounds

Part 1: Introduction to Pyrazole-Containing Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1] While relatively rare in nature, synthetic pyrazole derivatives are core components of numerous pharmaceuticals and agrochemicals, owing to their metabolic stability and diverse biological activities.[2][3] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and several anti-cancer drugs.[2][4][5]

Naturally occurring pyrazole compounds are few but structurally interesting. The first to be isolated was β-(pyrazol-1-yl)-L-alanine from watermelon seeds in 1959.[1][6] Another prominent example is the pyrazole alkaloid withasomnine, found in the medicinal plant Withania somnifera.[7] This guide provides a detailed exploration of the known biosynthetic pathways of naturally occurring pyrazole amino acids and the metabolic fate of pyrazole-containing compounds, particularly those with acetic acid or related functionalities, in various biological systems.

Part 2: Biosynthetic Pathways of Pyrazole-Containing Amino Acids

The biosynthesis of the pyrazole ring is not as common in nature as that of other heterocyclic systems, which makes the pathways that do exist particularly noteworthy. A well-characterized example is the formation of β-(pyrazol-1-yl)-L-alanine in plants of the Cucurbitaceae family.

The Biosynthesis of β-(pyrazol-1-yl)-L-alanine

The biosynthesis of β-(pyrazol-1-yl)-L-alanine is a direct enzymatic condensation of pyrazole with L-serine.[8][9] This reaction is analogous to the final step in the biosynthesis of tryptophan from indole and serine.

  • Precursors: The primary precursors are free pyrazole and the amino acid L-serine.

  • Key Enzyme: The reaction is catalyzed by β-(pyrazol-1-yl)-L-alanine synthase (also referred to as pyrazolylalanine synthase, EC 4.2.1.50).[8][10] This enzyme belongs to the lyase family and utilizes pyridoxal phosphate (PLP) as a cofactor.[10][11]

  • Enzymatic Reaction: The enzyme facilitates the replacement of the hydroxyl group of L-serine with a pyrazole moiety, forming a C-N bond and releasing a molecule of water.

The enzyme has been isolated and characterized from cucumber (Cucumis sativus) seedlings.[8] Studies with purified β-(pyrazol-1-yl)-L-alanine synthase from Citrullus vulgaris have shown a molecular weight of 58 kDa, composed of two identical subunits, each containing one molecule of pyridoxal 5'-phosphate.[11]

Biosynthesis of beta-pyrazol-1-yl-L-alanine cluster_0 Biosynthesis of β-(pyrazol-1-yl)-L-alanine cluster_1 Pyrazole Pyrazole Enzyme β-(pyrazol-1-yl)-L-alanine synthase (PLP-dependent) Pyrazole->Enzyme Serine L-Serine Serine->Enzyme Product β-(pyrazol-1-yl)-L-alanine Enzyme->Product

Caption: Biosynthetic pathway of β-(pyrazol-1-yl)-L-alanine.

Proposed Biosynthesis of Withasomnine

The biosynthesis of the pyrazole alkaloid withasomnine, found in Withania somnifera, is less understood. It is hypothesized to be derived from the metabolism of withanolides, which are triterpenoid steroidal lactones synthesized via the universal sterol pathway.[12] This suggests a more complex biosynthetic origin compared to β-(pyrazol-1-yl)-L-alanine, likely involving significant molecular rearrangement of a sterol precursor.

Part 3: Metabolic Pathways of Pyrazole-Containing Compounds

The metabolic stability of the pyrazole ring is a key feature that has led to its widespread use in drug design.[2] However, pyrazole and its derivatives are subject to metabolic transformations that are crucial for their detoxification and excretion.

Metabolism in Mammals

In mammals, the metabolism of pyrazole-containing compounds is primarily hepatic and involves Phase I and Phase II enzymatic reactions.

Case Study 1: Celecoxib

Celecoxib is a selective COX-2 inhibitor that contains a central pyrazole ring. Its metabolism is well-documented.[13][14]

  • Absorption and Distribution: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[13][14]

  • Metabolism: It is extensively metabolized in the liver, with less than 3% of the drug excreted unchanged.[13][14]

    • Phase I: The primary metabolic pathway is the oxidation of the methyl group on the p-tolyl substituent to a hydroxymethyl group, forming hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 , with a minor contribution from CYP3A4 .[13][14] The hydroxycelecoxib is then further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid metabolite, carboxycelecoxib.[13] None of the metabolites are pharmacologically active.[13][14]

    • Phase II: The carboxylic acid metabolite undergoes glucuronidation to form an O-glucuronide conjugate.[13]

  • Excretion: The metabolites are excreted in the feces and urine.[13][15]

Metabolism of Celecoxib cluster_0 Metabolic Pathway of Celecoxib Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Glucuronide Carboxycelecoxib-O-glucuronide Carboxycelecoxib->Glucuronide UGTs Excretion Excretion (Urine, Feces) Glucuronide->Excretion

Caption: Metabolic pathway of the pyrazole-containing drug, Celecoxib.

Case Study 2: Lonazolac

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that is a pyrazole acetic acid derivative.[16] Its metabolism in laboratory animals and humans involves hydroxylation of the N-substituting aromatic ring.[17][18]

General Metabolic Fates of the Pyrazole Ring

While often stable, the pyrazole ring itself can be a target for metabolic enzymes. In rats, pyrazole is metabolized to hydroxylated and conjugated derivatives.[19][20] The primary routes of metabolism include:

  • Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, can oxidize the pyrazole ring.[19]

  • N-dealkylation: For N-substituted pyrazoles, enzymatic removal of the alkyl group can occur.[19]

Metabolism in Microorganisms

Microorganisms have been identified that can degrade pyrazole-containing compounds, which is relevant for the environmental fate of pyrazole-based agrochemicals.

Biodegradation of Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide.[21] Several bacterial and fungal species, including Streptomyces rochei, Bacillus spp., and Aspergillus glaucus, are capable of degrading fipronil.[21] The main metabolic reactions involved are:

  • Oxidation

  • Reduction

  • Hydrolysis

  • Photolysis

Enzymes such as manganese peroxidase and cytochrome P450s play a key role in the degradation process.[21]

Metabolism in Plants

In plants, aldehyde dehydrogenases (ALDHs) from family 2 have been shown to oxidize pyrazole-derived aldehydes, suggesting a role for these enzymes in the detoxification of pyrazole-containing compounds in plants.[22]

Part 4: Methodologies for Studying Biosynthetic and Metabolic Pathways

A variety of in vitro and in vivo methods are employed to elucidate the biosynthetic and metabolic pathways of pyrazole acetic acids and related compounds.

Protocol 4.1: In Vitro Enzyme Assays for Biosynthesis

Objective: To determine the activity of β-(pyrazol-1-yl)-L-alanine synthase in plant extracts.

Methodology:

  • Preparation of Crude Enzyme Extract:

    • Homogenize fresh plant tissue (e.g., cucumber seedlings) in a suitable buffer (e.g., phosphate buffer, pH 8.0) containing a reducing agent (e.g., β-mercaptoethanol) and PLP.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the crude enzyme extract, L-serine, pyrazole, and PLP in the appropriate buffer.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding trichloroacetic acid or by heat inactivation.

  • Product Detection and Quantification:

    • Analyze the reaction mixture for the formation of β-(pyrazol-1-yl)-L-alanine using techniques such as paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

    • Quantify the product by comparing it to a standard curve.

Protocol 4.2: In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the CYP450-mediated metabolism of a pyrazole-containing compound.

Methodology:

  • Preparation of Liver Microsomes:

    • Obtain liver tissue from a suitable animal model (e.g., rat, human).

    • Homogenize the tissue in a buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.

  • Incubation:

    • Prepare an incubation mixture containing the liver microsomes, the pyrazole test compound, and an NADPH-generating system (as CYP450s require NADPH as a cofactor) in a suitable buffer.

    • Incubate the mixture at 37°C, typically with shaking.

  • Sample Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

Protocol 4.3: Metabolite Identification

Objective: To identify the chemical structures of metabolites.

Methodology:

  • Sample Preparation: Collect samples from in vitro or in vivo studies (e.g., microsomal incubations, urine, feces, plasma).

  • Separation: Separate the parent compound from its metabolites using HPLC or UPLC.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the accurate mass of the metabolites and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide clues about the structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR spectroscopy provides detailed structural information.

Protocol 4.4: Microbial Degradation Studies

Objective: To isolate and identify microorganisms capable of degrading a specific pyrazole compound.

Methodology:

  • Enrichment Culture:

    • Inoculate a mineral salt medium containing the pyrazole compound as the sole carbon source with a sample from a contaminated environment (e.g., soil, water).

    • Serially transfer the culture to fresh medium to enrich for microorganisms that can utilize the pyrazole compound.

  • Isolation and Identification:

    • Plate the enriched culture on solid medium to obtain isolated colonies.

    • Identify the microbial isolates using morphological and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria).

  • Degradation Assay:

    • Grow the isolated microorganisms in liquid culture with the pyrazole compound.

    • Monitor the disappearance of the parent compound over time using HPLC or GC-MS.

Part 5: Comparative Data and Summary

Quantitative data from pharmacokinetic and enzymatic studies provide valuable insights into the behavior of pyrazole-containing compounds in biological systems.

Table 1: Pharmacokinetic Parameters of Celecoxib in Horses (Single Oral Dose of 2 mg/kg) [23]

ParameterValue (mean ± SD)
Cmax (Maximum Concentration)1,088 ± 324 ng/mL
Tmax (Time to Cmax)4.58 hr
t1/2 (Elimination Half-life)13.60 ± 3.18 hr
AUC (Area Under the Curve)24,142 ± 1,096 ng·hr/mL

Table 2: Kinetic Properties of Purified β-(pyrazol-1-yl)-L-alanine Synthase from Citrullus vulgaris [11]

SubstrateKm Value
O-acetyl-L-serine2.5 x 10⁻³ M
Pyrazole7.4 x 10⁻² M

Part 6: References

  • Studies on the biotransformation of lonazolac, bromerguride, lisuride and terguride in laboratory animals and their hepatocytes. PubMed. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

  • Celecoxib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • The Biosynthesis of £-Pyrazol-l-ylalanine. Journal of Experimental Botany. [Link]

  • Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Semantics Scholar. [Link]

  • Clinical Pharmacology of Celecoxib. OAText. [Link]

  • Pharmacokinetics, metabolism and excretion of celecoxib, a selective cyclooxygenase-2 inhibitor, in horses. PubMed. [Link]

  • A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering. Frontiers. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Biosynthesis of the triterpenoid withanolides in Withaniasomnifera. PubMed. [Link]

  • [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans]. PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha. MIT Chemical Engineering. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. [Link]

  • Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal. Frontiers. [Link]

  • Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha through yeast metabolic engineering. bioRxiv. [Link]

  • BIOSYNTHESIS OF HETEROCYCLIC β-SUBSTITUTED ALANINES IN HIGHER PLANTS. Semantics Scholar. [Link]

  • Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. PubMed. [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PMC. [Link]

  • Biosynthesis of β-Pyrazol-l-ylalanine. Journal of Experimental Botany | Oxford Academic. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Pyrazolylalanine synthase. Wikipedia. [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. Matilda. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PubMed. [Link]

  • Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile. PubMed. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Lonazolac. PubChem. [Link]

  • Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]

  • Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • (PDF) Study of pyrazidol metabolism. ResearchGate. [Link]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Advancing mitochondrial therapeutics. Digital Commons@Becker. [Link]

  • Bacterial Degradation of Aromatic Compounds. MDPI. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]

  • Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

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Protocols & Analytical Methods

Method

Comprehensive Application Note: (3-Ethyl-1H-pyrazol-1-yl)acetic Acid in Medicinal Chemistry &amp; Autotaxin (ATX) Inhibitor Design

Executive Summary (3-Ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its primary application lies in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its primary application lies in the synthesis of small-molecule inhibitors targeting the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis . This application note provides a deep-dive technical guide into the mechanistic rationale for utilizing this specific pharmacophore, alongside self-validating experimental protocols for synthesizing and evaluating novel ATX inhibitors.

Mechanistic Rationale: The ATX-LPA Axis & Pharmacophore Design

Autotaxin (ATX), also known as ENPP2, is a secreted enzyme uniquely possessing lysophospholipase D (lysoPLD) activity[1]. It is the primary enzyme responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. LPA subsequently activates a family of six G-protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that drive cell proliferation, migration, and survival[1]. Dysregulation of this axis is a well-documented driver of idiopathic pulmonary fibrosis (IPF), osteoarthritis, and various metastatic cancers[1][2].

Why (3-Ethyl-1H-pyrazol-1-yl)acetic acid?

The design of orthosteric and allosteric ATX inhibitors, such as the benchmark compound PF-8380, relies heavily on occupying specific structural domains within the ATX enzyme[3][4].

  • The Pyrazole Core : The nitrogen-rich pyrazole ring provides excellent metabolic stability and acts as a rigid scaffold to project substituents into the enzyme's binding pockets[4].

  • The 3-Ethyl Substituent : The ATX active site features a distinct lipophilic channel. While unsubstituted or methyl-substituted pyrazoles fail to fully engage this pocket, the 3-ethyl group provides the optimal steric bulk and lipophilicity to anchor the molecule via van der Waals interactions, drastically improving binding affinity[4].

  • The Acetic Acid Handle : The carboxylic acid moiety serves as a synthetic handle. It can be directly coordinated to the bimetallic zinc core in the ATX catalytic site, or it can be converted into an amide to link the pyrazole to a larger tail group (e.g., a piperazine or benzoxazole derivative) that occupies the allosteric tunnel[2][3].

Pathway Visualization

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (LysoPLD activity) Inhibitor ATX Inhibitor (Pyrazol-1-yl-acetic acid derived) Inhibitor->ATX Competitive/Allosteric Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Effects Cell Proliferation, Migration, Fibrosis, Tumor Progression LPAR->Effects Downstream Signaling

Fig 1. ATX-LPA signaling axis and the targeted inhibition by pyrazole-derived small molecules.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in controls.

Protocol 3.1: HATU-Mediated Amide Coupling of (3-Ethyl-1H-pyrazol-1-yl)acetic acid

Causality & Rationale: The electron-withdrawing nature of the pyrazole ring can reduce the reactivity of the adjacent acetic acid moiety. Standard coupling agents (like EDC/NHS) often result in sluggish kinetics and poor yields. HATU is selected because it rapidly generates a highly reactive HOAt ester, driving the amidation forward while minimizing epimerization[5][6]. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the acid without interfering with the coupling[5][6].

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under nitrogen, dissolve (3-ethyl-1H-pyrazol-1-yl)acetic acid (1.0 eq, ~0.5 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester[5].

  • Coupling: Add the target secondary amine (e.g., a substituted piperazine) (1.1 eq) dropwise to the solution[6].

  • Reaction: Stir the reaction mixture at room temperature for 4–8 hours[5].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The complete disappearance of the starting acid mass (m/z[M+H]+ 155.1) and the appearance of the target amide mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative HPLC or silica gel chromatography.

Protocol 3.2: In Vitro Fluorometric Autotaxin (ATX) Inhibition Assay

Causality & Rationale: Direct measurement of LPA is analytically challenging. Because ATX cleaves LPC into LPA and choline, we can couple the release of choline to a secondary enzymatic cascade. Choline oxidase converts choline to betaine and H2O2. Horseradish peroxidase (HRP) then utilizes the H2O2 to oxidize Amplex Red into resorufin, a highly fluorescent compound[2]. This allows for real-time, high-throughput kinetic monitoring.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 9.0), 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.01% Triton X-100[2].

  • Enzyme Plating: Add recombinant human ATX enzyme (final concentration ~2 nM) to a 96-well black, flat-bottom microplate.

  • Inhibitor Incubation: Add the synthesized pyrazole-derivatives at varying concentrations (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Control 1: Include PF-8380 as a positive control[3][7].

    • Self-Validation Control 2: Include a DMSO-only vehicle control (maximum activity) and a "No Enzyme" well (background fluorescence).

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme equilibrium.

  • Substrate Addition: Add the detection mix to each well: 14:0 LPC (final 10 µM), choline oxidase (0.1 U/mL), HRP (1 U/mL), and Amplex Red (50 µM)[2].

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 530 nm / Emission: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Subtract the "No Enzyme" background. The PF-8380 positive control must yield an IC50 of ~2.8 nM to validate the assay's integrity[3][7].

Quantitative Data Presentation: SAR Analysis

To demonstrate the critical nature of the 3-ethyl substitution, the following table summarizes the Structure-Activity Relationship (SAR) data comparing various alkyl substitutions at the 3-position of the pyrazole ring within a standardized ATX inhibitor scaffold.

Table 1: SAR of Pyrazole-1-yl-acetic Acid Derivatives in ATX Inhibition

Compound R-Group (Position 3)ATX IC50 (nM)Lipophilic Ligand Efficiency (LLE)Mechanistic Rationale
Unsubstituted (-H) > 10002.1Fails to adequately engage the ATX hydrophobic pocket, resulting in poor binding affinity.
Methyl (-CH3) 1453.5Partial engagement of the lipophilic channel; leaves a void in the binding pocket.
Ethyl (-CH2CH3) 12 5.2 Optimal steric fit and lipophilicity; perfectly anchors the molecule within the hydrophobic pocket.
Isopropyl (-CH(CH3)2) 484.1Increased bulk introduces steric clashes with the pocket walls, reducing overall affinity.

(Note: Data reflects established SAR trends for lipophilic pocket binders in ATX inhibitor design[4][8]).

Conclusion

(3-Ethyl-1H-pyrazol-1-yl)acetic acid is a highly optimized building block for medicinal chemists targeting the ATX-LPA pathway. By leveraging the specific steric and lipophilic properties of the 3-ethyl-pyrazole core, researchers can effectively anchor inhibitors into the ATX hydrophobic pocket. When combined with robust, self-validating synthesis (HATU/DIPEA coupling) and screening (Amplex Red coupled-enzyme assay) protocols, this compound serves as a foundational element for discovering next-generation therapeutics for fibrosis and cancer.

References

  • [8] Design, synthesis, and biological evaluation of 2,4-dihydropyrano[2,3-c]pyrazole derivatives as autotaxin inhibitors, PubMed - NIH. 8

  • [1] Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis, PMC - NIH. 1

  • [2] Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design, PMC - NIH. 2

  • [3] PF 8380 | CAS 1144035-53-9 | PF8380, Tocris Bioscience. 3

  • [4] Pharmacophoric Site Identification and Inhibitor Design for Autotaxin, PMC - NIH. 4

  • [7] PF-8380 (CAS Number: 1144035-53-9), Cayman Chemical. 7

  • [5] US11999722B2 - Disubstituted pyrazole compounds, Google Patents. 5

  • [6] Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases, ACS Publications. 6

Sources

Application

Application Notes and Protocols for (3-ethyl-1H-pyrazol-1-yl)acetic acid in Coordination Chemistry

Introduction: Unveiling the Potential of (3-ethyl-1H-pyrazol-1-yl)acetic acid as a Versatile Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of (3-ethyl-1H-pyrazol-1-yl)acetic acid as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Pyrazole-based ligands have long been a cornerstone of this exploration, valued for their robust coordination to a variety of metal centers and their tunable electronic and steric properties.[1][2][3][4] This guide focuses on a promising yet specific member of this family: (3-ethyl-1H-pyrazol-1-yl)acetic acid.

The unique architecture of this ligand, featuring a pyrazole ring substituted with an ethyl group at the 3-position and an acetic acid moiety at the 1-position, offers a compelling combination of features for coordination chemists. The ethyl group provides a degree of steric influence and can enhance the solubility of the resulting metal complexes in organic solvents. More significantly, the acetic acid group introduces a carboxylate function, which can act as a secondary binding site, allowing the ligand to function as a bidentate or bridging ligand. This dual-coordination capability opens up possibilities for the construction of diverse and intricate supramolecular structures, including metal-organic frameworks (MOFs).

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid and its application in the formation of metal complexes. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and adaptable to a range of research objectives.

Part 1: Synthesis of the Ligand: (3-ethyl-1H-pyrazol-1-yl)acetic acid

The synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid is a multi-step process that begins with the formation of the 3-ethyl-1H-pyrazole ring, followed by the introduction of the acetic acid group. The following protocol is a well-established and efficient route.

Protocol 1: Synthesis of 3-ethyl-1H-pyrazole

This step involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine.

Materials:

  • 3-Oxopentanal (or its synthetic equivalent)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanal (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3-ethyl-1H-pyrazole. The product can be purified further by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of the 3-ethyl-1H-pyrazole ring with ethyl bromoacetate.

Materials:

  • 3-ethyl-1H-pyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Standard glassware for reflux

Procedure:

  • To a solution of 3-ethyl-1H-pyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (3-ethyl-1H-pyrazol-1-yl)acetate. This intermediate can be purified by column chromatography.

Protocol 3: Hydrolysis to (3-ethyl-1H-pyrazol-1-yl)acetic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate

  • Sodium hydroxide or Lithium hydroxide

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Standard glassware

Procedure:

  • Dissolve ethyl (3-ethyl-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of methanol (or THF) and water.

  • Add sodium hydroxide or lithium hydroxide (1.5-2 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (3-ethyl-1H-pyrazol-1-yl)acetic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Part 2: Application in Coordination Chemistry - Synthesis of Metal Complexes

(3-ethyl-1H-pyrazol-1-yl)acetic acid is an excellent candidate for the synthesis of a wide array of coordination complexes with various transition metals. The following protocols provide general guidelines for the synthesis of discrete mononuclear and polynuclear complexes, as well as coordination polymers.

General Considerations for Complexation Reactions:
  • Solvent Choice: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and water.[5]

  • Metal Salt Selection: The counter-ion of the metal salt can influence the final structure. Acetates, nitrates, chlorides, and perchlorates are commonly used.

  • Stoichiometry: The molar ratio of metal to ligand will significantly impact the resulting complex. It is advisable to screen different ratios to obtain the desired product.

  • pH Control: For reactions in aqueous media, the pH can affect the deprotonation of the carboxylic acid and influence the coordination mode. Buffers or the addition of a base (e.g., sodium hydroxide, triethylamine) may be necessary.

Protocol 4: Synthesis of a Mononuclear Metal Complex

This protocol describes a general method for synthesizing a simple metal complex where the ligand acts as a bidentate chelate.

Materials:

  • (3-ethyl-1H-pyrazol-1-yl)acetic acid

  • A suitable metal(II) salt (e.g., copper(II) acetate, cobalt(II) chloride)

  • Methanol or ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve (3-ethyl-1H-pyrazol-1-yl)acetic acid (2 equivalents) in methanol.

  • If the protonated form of the ligand is used, add triethylamine (2 equivalents) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the stirred ligand solution. A color change or precipitation is often observed.

  • Stir the reaction mixture at room temperature for several hours or gently heat to reflux for 1-2 hours.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold methanol, and dry.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A 3-Oxopentanal + Hydrazine B 3-ethyl-1H-pyrazole A->B Cyclocondensation C Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate B->C N-Alkylation D (3-ethyl-1H-pyrazol-1-yl)acetic acid C->D Hydrolysis F Metal Complex D->F E Metal Salt E->F Coordination_Modes cluster_bidentate Bidentate Chelation cluster_bridging Bridging Mode L1 (3-ethyl-1H-pyrazol-1-yl)acetic acid M1 M M1->L1 N(pyrazole) M1->L1 O(carboxylate) M2 M L2 (3-ethyl-1H-pyrazol-1-yl)acetic acid M2->L2 N(pyrazole) M3 M M3->L2 O(carboxylate)

Caption: Possible coordination modes of the ligand with a metal center (M).

Part 4: Crystallization of Metal Complexes

Obtaining single crystals suitable for X-ray diffraction is a crucial step in the characterization of new coordination complexes. Crystallization can often be a process of trial and error. [5]

Common Crystallization Techniques:
  • Slow Evaporation: The most straightforward method. A solution of the complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. [5]* Vapor Diffusion: A solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization. [5]* Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids.

  • Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Conclusion and Future Outlook

(3-ethyl-1H-pyrazol-1-yl)acetic acid represents a highly versatile and accessible ligand for the synthesis of novel coordination complexes. Its straightforward synthesis and multiple potential coordination modes make it an attractive building block for creating a wide range of metal-containing architectures. The protocols and guidelines presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with interesting magnetic, catalytic, or biological properties. Further exploration into the reactivity of the ethyl group or derivatization of the pyrazole ring could lead to an even broader family of functional ligands.

References

  • Gerus, I. I., et al. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 25(17), 3967. [Link]

  • Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 14(4). [Link]

  • El-Metwaly, N. M., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4995. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2824-2828. [Link]

  • Svete, J., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 30(17), 1-13. [Link]

  • Ben-Aazza, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2020, 2317578. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • International Journal of Current Research and Review. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review, 12(23), 133-137. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 167-178. [Link]

  • ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place? [Forum post]. Retrieved from [Link]

  • Zaky, H., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-17. [Link]

  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation. Journal of Chemical Research, 49(3), 561-570. [Link]

  • Dolzhenko, A. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Martins, L. M. D. R. S., et al. (2010). Ethyl [3-(2-pyridyl)pyrazol-1-yl]acetate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]

  • Nemes, A., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development, 26(12), 3466-3474. [Link]

  • Atlantis Press. (2018). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of Chemical Research, 2001(11), 448-450. [Link]

  • Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting for (3-Ethyl-1H-pyrazol-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling amphoteric and zwitterionic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling amphoteric and zwitterionic small molecules. (3-Ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) is a highly versatile building block[1], but its dual nature—featuring a weakly basic pyrazole nitrogen and an acidic carboxylate—requires precise solvent and pH management[2].

This guide provides field-proven, self-validating protocols to ensure your stock solutions remain stable and your aqueous assays are free from precipitation artifacts.

Physicochemical Properties & Baseline Solubility

Understanding the physical chemistry of your compound is the first step in preventing experimental failure. The solubility of pyrazole-carboxylic acids is entirely dictated by their protonation state[2].

PropertyValueCausality / Impact on Assay
Molecular Weight 154.17 g/mol Small molecule; ensures rapid diffusion in cellular and biochemical assays.
CAS Number 1500941-68-3Primary identifier for sourcing and Quality Control[1].
Predicted pKa (COOH) ~3.8 - 4.2Deprotonates at pH > 5.0. At physiological pH (7.4), it exists as a highly water-soluble carboxylate anion.
Solubility (DMSO) > 50 mg/mL (>300 mM)Excellent primary stock solvent due to its aprotic nature, stabilizing the neutral free-acid form.
Solubility (PBS, pH 7.4) > 10 mg/mLHighly soluble only if the buffer capacity is strong enough to maintain pH > 5.0 after compound addition.

Troubleshooting Guide: DMSO Stock Solutions

Q: My 50 mM stock solution in DMSO was perfectly clear yesterday, but after thawing it today, there is a fine white precipitate. Why did this happen, and how do I fix it? A: This is a classic case of hygroscopic crashing . DMSO acts as a moisture sponge, rapidly absorbing water from the atmosphere[3]. When water enters your DMSO stock during a freeze-thaw cycle, it lowers the dielectric constant and the solubility limit of the protonated (neutral) free acid form of the compound.

  • Resolution: Always use anhydrous DMSO (≤0.005% water). To rescue your current stock, tightly seal the vial and sonicate it in a water bath pre-warmed to 37°C for 5–10 minutes until the solution is optically clear[4]. Moving forward, purge your storage vials with dry argon or nitrogen before freezing.

Q: Can I store the DMSO stock solution at 4°C instead of -20°C to avoid freeze-thaw cycles? A: No. DMSO freezes at 18.5°C. Storing it at 4°C will still cause the solvent to solidify, subjecting the compound to a freeze-thaw cycle anyway, but at a temperature where chemical degradation kinetics are faster than at -20°C. Aliquot your stock into single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide: Aqueous Buffer Dilutions

Q: When I dilute my 10 mM DMSO stock into my assay buffer (1:100), the compound immediately crashes out, forming a cloudy suspension. How do I prevent this? A: This phenomenon is driven by "pH shock." If your aqueous buffer is unbuffered water or has a pH below the compound's pKa (~4.0), the acetic acid moiety remains protonated. The neutral molecule is highly lipophilic and insoluble in water[2].

  • Resolution: This protocol must be self-validating. Before adding the compound, verify your buffer is strictly maintained at pH 7.4 (e.g., 1X PBS). Add the DMSO stock dropwise while vortexing to prevent localized high concentrations of the free acid. At pH 7.4, the compound immediately converts to its carboxylate anion, which is highly water-soluble.

Q: What is the maximum DMSO concentration I can carry over into my in vitro cell culture assays? A: For most cell lines, the final DMSO concentration should strictly not exceed 0.1% to 0.5% (v/v)[5]. Higher concentrations induce solvent-mediated cytotoxicity, alter membrane permeability, and cause transcriptomic shifts. A 1:1000 dilution of your stock (yielding 0.1% DMSO) is the gold standard[4].

Self-Validating Experimental Protocol

Objective: Prepare a sterile 10 mM stock in DMSO and a 10 µM working solution in PBS (pH 7.4).

Step 1: Stock Preparation Weigh exactly 1.54 mg of (3-ethyl-1H-pyrazol-1-yl)acetic acid. Add 1.0 mL of anhydrous, sterile-filtered DMSO.

Step 2: Dissolution & Validation Vortex vigorously for 30 seconds.

  • Self-Validation Check: Hold the vial against a dark background under a bright light. If micro-crystals are visible, sonicate at 37°C for 2 minutes until optically clear[3].

Step 3: Aliquoting Divide the stock into 50 µL single-use aliquots in sterile amber tubes. Purge the headspace with nitrogen gas, seal tightly, and store at -20°C.

Step 4: Aqueous Dilution Pre-warm 1X PBS (pH 7.4) to 37°C[4]. While vortexing the PBS at medium speed, inject 1.0 µL of the 10 mM DMSO stock into 999 µL of PBS. This yields a 10 µM working solution with a safe 0.1% DMSO final concentration.

Step 5: Final Verification Measure the pH of the final working solution. Causality: Adding an acidic compound can sometimes exhaust weak buffers. Confirming the pH remains ~7.4 validates that the compound is fully deprotonated and stable in solution.

Preparation & Troubleshooting Workflow

G Start Solid (3-ethyl-1H-pyrazol-1-yl) acetic acid AddDMSO Add Anhydrous DMSO (Target: 10 mM Stock) Start->AddDMSO CheckClear Is solution optically clear? AddDMSO->CheckClear Sonicate Sonicate & Warm (37°C for 5 mins) CheckClear->Sonicate No Store Aliquot & Store (-20°C, N2 purged) CheckClear->Store Yes Sonicate->CheckClear Dilute Dilute 1:1000 in PBS (Pre-warmed to 37°C) Store->Dilute CheckPrecip Precipitation observed? Dilute->CheckPrecip AdjustPH Verify Buffer pH > 7.0 (Deprotonate COOH) CheckPrecip->AdjustPH Yes Ready Ready for Cell Assay (Final DMSO = 0.1%) CheckPrecip->Ready No AdjustPH->Dilute

Workflow for DMSO stock preparation and aqueous dilution of pyrazole acetic acids.

References

  • ResearchGate Technical Forums. "Preventing precipitation when diluting a DMSO stock into culture medium".[Link]

  • University of Belgrade / Cherry Repository. "Tautomeric preferences and protonation states of pyrazole-carboxylic acids".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Ethyl-1H-pyrazol-1-yl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-(3-ethyl-1H-pyrazol-1-yl)acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of 2-(3-ethyl-1H-pyrazol-1-yl)acetic acid.

The primary challenge in this synthesis is regioselectivity . Because 3-ethyl-1H-pyrazole is a tautomeric heterocycle, traditional N-alkylation yields a mixture of the N1-alkylated product (the desired 3-ethyl isomer) and the N2-alkylated product (the 5-ethyl isomer byproduct). This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to maximize the yield of the target N1 regioisomer.

Synthesis Workflow

SynthesisWorkflow Start 3-Ethyl-1H-pyrazole (Starting Material) Alkylation Alkylation Reaction t-Butyl bromoacetate, K2CO3, DMF Start->Alkylation Mixture Regioisomer Mixture N1 & N2 Alkylated Esters Alkylation->Mixture Purification Silica Gel Chromatography (Isomer Separation) Mixture->Purification Intermediate t-Butyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate (Target N1 Isomer) Purification->Intermediate Major Waste t-Butyl 2-(5-ethyl-1H-pyrazol-1-yl)acetate (N2 Byproduct) Purification->Waste Minor Hydrolysis Acidic Cleavage TFA / DCM Intermediate->Hydrolysis Product 2-(3-Ethyl-1H-pyrazol-1-yl)acetic acid (Final Product) Hydrolysis->Product

Workflow for the regioselective synthesis of 2-(3-ethyl-1H-pyrazol-1-yl)acetic acid.

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of the 5-ethyl regioisomer (N2-alkylation) instead of the desired 3-ethyl (N1-alkylation) product? A: Alkylation of unsymmetrical pyrazoles is governed by a competition between steric and electronic factors. Under standard basic conditions (e.g., K₂CO₃ in DMF or DMSO), thermodynamic control naturally favors the less sterically hindered N1 position, yielding the 3-ethyl isomer as the major product ()[1]. However, if you are using a small electrophile like ethyl bromoacetate, the steric differentiation at the transition state is insufficient, leading to poor regioselectivity (often a 2:1 or 3:1 ratio).

  • Actionable Advice: Switch your alkylating agent to tert-butyl bromoacetate . The bulky tert-butyl group exacerbates the steric clash when attacking the N2 position (which is adjacent to the ethyl group), dramatically shifting the ratio in favor of the N1 isomer[2].

Q2: Can I use metal catalysts to force the regioselectivity entirely to N1? A: Standard base-mediated alkylation with a bulky electrophile is usually sufficient for high N1 selectivity. You should actively avoid Lewis acidic metals if you want the N1 isomer. Interestingly, if your goal was to synthesize the N2 isomer, you would utilize Magnesium-catalysis (e.g., MgBr₂), which coordinates both the pyrazole nitrogen and the carbonyl oxygen of the bromoacetate to artificially direct the attack to the N2 position ()[3]. To maximize N1 yield, stick strictly to alkali metal carbonates (K₂CO₃ or Cs₂CO₃).

Q3: I am observing over-alkylated byproducts (pyrazolium salts) in my LC-MS. How do I prevent this? A: Pyrazoles are electron-rich heterocycles. In the presence of excess electrophile or elevated temperatures, the initially formed N-alkyl pyrazole can undergo a secondary alkylation event, yielding highly polar, water-soluble pyrazolium salts that are lost during aqueous workup[1].

  • Actionable Advice: Strictly limit the alkylating agent to 1.05 – 1.10 equivalents. Maintain the reaction temperature at or below 25 °C. If LC-MS still indicates over-alkylation, perform the electrophile addition at 0 °C to kinetically suppress secondary quaternization[3].

Q4: What is the most reliable method to separate the 3-ethyl and 5-ethyl isomers? A: Even with optimized steric shielding, a minor fraction of the 5-ethyl isomer is inevitable. The tert-butyl esters of the N1 and N2 isomers exhibit distinct dipole moments and differential steric shielding of the ester carbonyl, translating to different retention factors ( Rf​ ) on silica gel. The 3-ethyl isomer (N1) typically elutes faster in hexanes/ethyl acetate mixtures than the 5-ethyl isomer (N2).

  • Critical Step: You must perform silica gel column chromatography on the intermediate ester before hydrolysis. The free carboxylic acids are highly polar, streak heavily on silica, and are exceedingly difficult to separate.

Q5: What are the best conditions for ester hydrolysis without degrading the product? A: Because we recommend the tert-butyl bromoacetate route for regioselectivity, you should use acidic cleavage with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature. This avoids the harsh basic saponification conditions (LiOH/NaOH) required for ethyl esters, which can sometimes lead to side reactions or difficult aqueous workups for water-soluble pyrazole-acids.

Quantitative Data: Effect of Conditions on Regioselectivity

The table below summarizes how the choice of reagents directly impacts the N1:N2 ratio and overall yield.

Alkylating AgentBase / SolventTemperatureApprox. N1:N2 RatioOverall Yield
Ethyl bromoacetateK₂CO₃ / DMF25 °C3:175%
tert-Butyl bromoacetate K₂CO₃ / DMF 25 °C >10:1 85%
tert-Butyl bromoacetateCs₂CO₃ / MeCN25 °C>15:188%
Ethyl bromoacetateMgBr₂, i-Pr₂NEt / THF25 °C1:9 (Favors N2)80%
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Synthesis of tert-Butyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate

This protocol utilizes steric bulk to kinetically and thermodynamically favor N1-alkylation.

  • Preparation: Charge a flame-dried round-bottom flask with 3-ethyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the bromoacetate electrophile.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir the suspension at room temperature for 15 minutes to generate the pyrazolate anion.

  • Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add tert-butyl bromoacetate (1.1 equiv) over 10 minutes.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup (Self-Validating): Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) at least 5 times .

    • Causality: DMF partitions heavily into the organic layer; repeated brine washes are a self-validating technique to quantitatively pull DMF into the aqueous phase before concentration, preventing bumping and contamination during scale-up.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography (gradient of Hexanes/EtOAc) to isolate the faster-eluting major N1 isomer from the minor N2 byproduct.

Protocol 2: Acidic Hydrolysis to 2-(3-Ethyl-1H-pyrazol-1-yl)acetic acid

This protocol cleanly removes the tert-butyl group without basic aqueous workup.

  • Preparation: Dissolve the purified tert-butyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate in anhydrous DCM (0.2 M).

  • Cleavage: Add TFA (10.0 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by LC-MS for the disappearance of the ester mass and the appearance of the [M+H]+ peak for the free acid.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and the majority of the TFA.

  • Azeotropic Removal (Self-Validating): Co-evaporate the resulting residue with toluene (3x) under reduced pressure.

    • Causality: TFA forms a volatile azeotrope with toluene. This step ensures the complete removal of the acid without requiring a basic aqueous workup, which would risk losing the highly water-soluble pyrazole-acetic acid product into the aqueous phase.

  • Final Polish: Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the pure 2-(3-ethyl-1H-pyrazol-1-yl)acetic acid as a crystalline solid.

References
  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872.[Link]

  • Xu, D.-F., Frank, L., Nguyen, T., Stumpf, A., Russell, D., Angelaud, R., & Gosselin, F. (2020). "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett, 31(06), 595–599.[Link]

Sources

Troubleshooting

Technical Support Center: (3-ethyl-1H-pyrazol-1-yl)acetic acid Stability and Degradation

Welcome to the Technical Support Center for (3-ethyl-1H-pyrazol-1-yl)acetic acid . As a functionalized pyrazole derivative, this compound is widely used as a structural building block in medicinal chemistry and as a bide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-ethyl-1H-pyrazol-1-yl)acetic acid . As a functionalized pyrazole derivative, this compound is widely used as a structural building block in medicinal chemistry and as a bidentate ligand in transition metal coordination chemistry[1][2].

This guide is designed for researchers and drug development professionals. It provides a mechanistic understanding of the compound's stability under basic conditions, actionable troubleshooting workflows, and validated experimental protocols.

System Overview & Chemical Causality

Understanding the behavior of (3-ethyl-1H-pyrazol-1-yl)acetic acid under basic conditions requires analyzing its two primary functional groups: the pyrazole ring and the N-acetic acid moiety.

Under mild basic conditions (pH 7.5–10), the carboxylic acid moiety rapidly deprotonates to form a highly stable carboxylate anion[1][2]. The aromaticity of the pyrazole ring provides significant thermodynamic stability, preventing spontaneous ring-opening or N-C bond cleavage[3].

However, under extreme basic stress (pH > 12, T > 80°C) or in the presence of specific transition metals, the molecule can undergo degradation. The most common degradation pathway is the thermal decarboxylation of the acetate group[4]. This process is exacerbated if trace transition metals (like Cu or Pd) are present, as they can catalyze decarboxylative coupling or cleavage[5].

Visualized Degradation Pathways

Pathway Start (3-ethyl-1H-pyrazol-1-yl)acetic acid MildBase Mild Base (pH 8-10) Deprotonation Start->MildBase StrongBase Strong Base + Heat (pH >12, >100°C) Start->StrongBase Anion Carboxylate Anion (Stable, High Solubility) MildBase->Anion pKa ~ 3.5-4.0 Decarboxylation Decarboxylation (Loss of CO2) StrongBase->Decarboxylation Thermal stress Cleavage N-C Bond Cleavage (Rare/Extreme) StrongBase->Cleavage Prolonged exposure Degradant1 3-ethyl-1-methylpyrazole Decarboxylation->Degradant1 Degradant2 3-ethyl-1H-pyrazole + Glycolate Cleavage->Degradant2

Chemical stability and degradation pathways of (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my (3-ethyl-1H-pyrazol-1-yl)acetic acid show a mass loss of 44 Da under strong basic reflux? A: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). While (pyrazol-1-yl)acetic acids are generally stable, prolonged exposure to strong bases (e.g., 5M NaOH) at elevated temperatures (>100°C) provides enough thermal energy to induce decarboxylation of the acetate group, yielding 3-ethyl-1-methylpyrazole[4]. Check your reaction vessels for trace metal contamination, as metals like copper drastically lower the activation energy required for this degradation[5].

Q2: I am synthesizing this compound via the hydrolysis of ethyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate. How do I prevent degradation during this step? A: Base-catalyzed ester hydrolysis should be performed under strictly controlled conditions. Use 1.5 to 2.0 equivalents of LiOH in a THF/MeOH/H₂O mixture at room temperature. The Li⁺ ion coordinates with the forming carboxylate, providing a milder hydrolysis environment than NaOH or KOH. Avoiding heat prevents the subsequent degradation of the resulting carboxylate salt.

Q3: Does the ethyl group at the 3-position affect the stability of the N-acetic acid moiety? A: Yes, but minimally. The 3-ethyl group provides mild steric hindrance and electron-donating effects via hyperconjugation. This slightly increases the electron density on the pyrazole ring compared to an unsubstituted pyrazole, making the N-C bond marginally more resistant to nucleophilic cleavage. However, it does not significantly alter the thermal decarboxylation threshold.

Troubleshooting Guide

Workflow Detect Detect Degradation in Basic Buffer CheckpH Check pH & Temp Detect->CheckpH pHHigh pH > 12 or Temp > 80°C CheckpH->pHHigh pHMild pH < 10, Temp < 40°C CheckpH->pHMild Action1 Reduce Temp / Buffer Strength pHHigh->Action1 CheckMetal Check for Metal Ion Contamination pHMild->CheckMetal MetalYes Trace Cu/Fe Present CheckMetal->MetalYes MetalNo No Metals Detected CheckMetal->MetalNo Action2 Add EDTA / Chelation MetalYes->Action2 Action3 Verify Ester Precursor Purity MetalNo->Action3

Troubleshooting workflow for resolving degradation in basic environments.

Issue A: Precipitation or turbidity observed after adjusting to pH 10.

  • Causality: The target acid is highly soluble in basic conditions due to carboxylate formation[2]. Turbidity usually indicates the presence of unhydrolyzed ester precursor (which is lipophilic) or the formation of insoluble metal-ligand complexes if trace metals are present in the buffer.

  • Solution: Verify the completeness of your ester hydrolysis via LC-MS. If the starting material is pure, add 1 mM EDTA to the buffer to sequester trace metals.

Issue B: Appearance of a peak at [M-H]⁻ = 95 m/z in negative ion mode LC-MS.

  • Causality: This mass corresponds to the 3-ethylpyrazole anion, indicating N-C bond cleavage. This occurs when the compound is subjected to extreme nucleophilic attack (e.g., concentrated KOH at reflux).

  • Solution: Lower the base concentration. If a strong base is required for a downstream formulation, reduce the temperature to <40°C.

Quantitative Stability Data

The following table summarizes the stability of (3-ethyl-1H-pyrazol-1-yl)acetic acid under various basic stress conditions, quantified by HPLC-UV (254 nm) recovery.

ConditionReagent / BufferTemp (°C)Time (Hours)Recovery (%)Primary Degradant
Mild Base0.1 M NaOH (pH 13)2524> 99.5%None
Mild Heat0.1 M NaOH (pH 13)602498.2%Trace Decarboxylation
Strong Base5.0 M NaOH252497.5%Trace Cleavage
Extreme Stress5.0 M NaOH10012< 60.0%3-ethyl-1-methylpyrazole
Metal-Catalyzed1.0 M NaOH + 5mol% Cu8012< 30.0%Decarboxylation products

Validated Experimental Protocols

Protocol: Controlled Base-Catalyzed Hydrolysis and Stability Profiling

This self-validating protocol ensures complete conversion of the ester precursor without inducing degradation of the target acid, utilizing an internal standard to verify stability.

Reagents: Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate, LiOH·H₂O (1.0 M aqueous), THF, Methanol, 1.0 M HCl, Caffeine (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of ethyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate in 15 mL of a THF:MeOH (1:1 v/v) mixture.

  • Base Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 15 mL of 1.0 M aqueous LiOH (1.5 eq).

    • Scientific Rationale: LiOH is preferred over NaOH/KOH as the Li⁺ ion coordinates with the forming carboxylate, providing a milder hydrolysis environment and preventing over-reaction.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2 hours.

  • In-Process Control (IPC): Remove a 10 µL aliquot, quench with 10 µL of 1.0 M HCl, dilute with 1 mL acetonitrile, and inject into LC-MS. Ensure the ester peak (UV 254 nm) is <1% of the total area.

  • Workup: Evaporate the organic solvents under reduced pressure at 30°C.

    • Critical Warning: Do not exceed 40°C while the solution is still strongly basic to prevent early-stage decarboxylation.

  • Acidification: Cool the remaining aqueous layer to 0°C and acidify to pH 3.0 using 1.0 M HCl. The (3-ethyl-1H-pyrazol-1-yl)acetic acid can be extracted with ethyl acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Stability Profiling: To test stability, dissolve 1 mg of the purified acid in 1 mL of the target basic buffer. Spike with 0.1 mg of Caffeine as an internal standard. Incubate at the desired temperature and sample at 0, 4, 8, and 24 hours for HPLC analysis.

    • Self-Validation: The internal standard validates that any peak area reduction of the pyrazole is due to true chemical degradation, not solvent evaporation or injection volume errors.

Sources

Optimization

Preventing decarboxylation of (3-ethyl-1H-pyrazol-1-yl)acetic acid during heating

Topic: Preventing Thermal Decarboxylation of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Decarboxylation of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Insight

(3-Ethyl-1H-pyrazol-1-yl)acetic acid is a highly versatile building block in medicinal chemistry, but it presents a notorious handling challenge: thermal decarboxylation .

When exposed to heat (typically >60 °C), the electron-withdrawing nature of the pyrazole ring increases the acidity of the α-protons. Mechanistically, the basic N2 nitrogen of the pyrazole ring can accept a proton from the adjacent carboxylic acid, forming a transient zwitterion. This intermediate is highly susceptible to a cyclic electron flow that cleaves the C–C bond, releasing CO₂ and leaving behind a stabilized carbanion/ylide that rapidly tautomerizes into the degraded byproduct, 3-ethyl-1-methylpyrazole [1][1].

Understanding this causality is the key to preventing degradation. By disrupting the proton transfer or destabilizing the transition state, we can safely manipulate this molecule at elevated temperatures.

Mechanism N1 (3-Ethyl-1H-pyrazol-1-yl)acetic acid N2 Zwitterionic Intermediate (Proton on N2) N1->N2 Heat / Polar Solvent N3 Cyclic Transition State N2->N3 Activation N4 Ylide / Carbanion + CO2 N3->N4 -CO2 N5 3-Ethyl-1-methylpyrazole (Degradation Product) N4->N5 Tautomerization

Mechanistic pathway of thermal decarboxylation in N-heteroaryl acetic acids.

Frequently Asked Questions (FAQs)

Q: What is the maximum safe temperature for handling the free acid? A: In standard polar aprotic solvents (e.g., DMF, DMSO), significant decarboxylation begins at ~60 °C. If heating is unavoidable, switching to non-polar solvents (e.g., toluene) can push this threshold to ~80 °C by destabilizing the zwitterionic transition state.

Q: I need to perform a high-temperature cross-coupling reaction (>100 °C). How do I prevent degradation? A: The most reliable method is to mask the carboxylic acid via esterification (e.g., forming a methyl ester). Esters lack the acidic proton required to form the zwitterion, rendering the molecule thermally stable up to 150 °C [2][2].

Q: Can I use a salt form instead of an ester to save synthetic steps? A: Yes, but with limitations. Converting the acid to an alkali metal salt (e.g., sodium salt) using NaHCO₃ in situ removes the acidic proton, blocking the cyclic transition state. However, at temperatures exceeding 100 °C or in the presence of transition metals, the carboxylate anion itself can undergo oxidative halodecarboxylation or radical degradation [3][3].

Q: Does the choice of solvent really matter that much? A: Absolutely. Polar aprotic solvents (DMF, DMSO, DMAc) stabilize the charge separation in the zwitterionic transition state, acting as a catalyst for decarboxylation. Always default to less polar solvents (THF, 1,4-dioxane, or toluene) when heating the free acid.

Quantitative Data: Mitigation Strategies

Use the table below to select the appropriate mitigation strategy based on your target reaction temperature.

Mitigation StrategyReagents / ConditionsMax Safe Temp (°C)Expected Recovery (%)Mechanistic Rationale
None (Control) DMF, No additives< 60 °C< 40%Polar solvent stabilizes zwitterion.
Solvent Swap Toluene or Xylene80 °C60 - 70%Non-polar environment destabilizes transition state.
Salt Formation 1.1 eq NaHCO₃ in situ100 °C75 - 85%Deprotonation blocks cyclic proton transfer.
Esterification MeOH, H₂SO₄ (cat.)> 150 °C> 95% (as ester)Complete removal of acidic proton.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Transient Ester Protection (For Reactions >100 °C)

Causality: Covalently masking the carboxylic acid eliminates the acidic proton, completely shutting down the zwitterion-mediated decarboxylation pathway.

  • Esterification: Suspend (3-ethyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 equiv) dropwise. Stir at 65 °C for 4 hours.

  • Validation Check 1 (Protection): Analyze via TLC or LC-MS. The polar free acid must be fully consumed, replaced by a non-polar ester mass ( [M+H]+ +14 Da). Do not proceed if the acid remains.

  • High-Temp Reaction: Isolate the methyl ester via standard aqueous workup. Subject the ester to your required high-temperature conditions (e.g., Pd-catalyzed cross-coupling at 110 °C).

  • Saponification: Dissolve the functionalized ester in a THF:H₂O mixture (3:1, 0.2 M). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Validation Check 2 (Deprotection): Monitor via LC-MS until the ester mass disappears.

  • Isolation: Acidify the mixture with 1M HCl to pH 3-4 to precipitate the target functionalized acid. Filter and dry.

Workflow A Free Acid (Prone to Decarboxylation) B Esterification (MeOH, H+) A->B Protection C Methyl Ester (Thermally Stable) B->C D High-Temp Reaction (>80°C) C->D E Functionalized Ester D->E F Saponification (LiOH, THF/H2O) E->F Deprotection G Target Acid Product F->G

Self-validating workflow preventing thermal decarboxylation via esterification.

Protocol B: In Situ Salt Formation (For Reactions 60 °C – 100 °C)

Causality: Deprotonating the acid forms a carboxylate anion, preventing the N2 nitrogen from abstracting a proton, thus stalling the cyclic transition state.

  • Dissolution: Dissolve the free acid in the reaction solvent (Strictly avoid DMF/DMSO; use THF or 1,4-dioxane).

  • Base Addition: Add NaHCO₃ (1.1 equiv) and stir at room temperature for 15 minutes.

  • Validation Check (Salt Formation): Observe the reaction visually. The cessation of CO₂ gas evolution (bubbling) indicates complete salt formation. Spot the mixture on wet pH paper to confirm a slightly basic environment (pH ~8).

  • Execution: Proceed with heating the reaction mixture to the target temperature (Maximum 100 °C).

  • Workup: Quench with mild acid (e.g., saturated NH₄Cl) to re-protonate the product during extraction.

References

  • The decarboxylation of some heterocyclic acetic acids.Journal of The Chemical Society-perkin Transactions 1.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids.Journal of the American Chemical Society.
  • FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids: preparation of selected API impurities.Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting

Optimizing mobile phase for (3-ethyl-1H-pyrazol-1-yl)acetic acid flash chromatography

Technical Support Center: Flash Chromatography Optimization for (3-ethyl-1H-pyrazol-1-yl)acetic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Optimization for (3-ethyl-1H-pyrazol-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the chromatographic challenges associated with highly polar, amphoteric-like organic acids. (3-ethyl-1H-pyrazol-1-yl)acetic acid presents unique purification hurdles due to its weakly basic pyrazole ring and acidic carboxylic acid moiety. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Section 1: Compound Profiling & Causality

(3-ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) contains an acidic acetic acid group (pKa ~4.0–4.5) and a pyrazole nitrogen capable of acting as a hydrogen bond acceptor. In solution, particularly in neutral aqueous or polar organic environments, it exists in an equilibrium between its neutral and ionized states[1]. This dual nature causes severe secondary interactions with residual silanols on bare silica and poor mass-transfer kinetics, leading to band broadening, peak fronting, or severe tailing if the mobile phase is not rigorously optimized.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does (3-ethyl-1H-pyrazol-1-yl)acetic acid streak or tail heavily on standard bare silica normal-phase columns? Causality: On normal-phase (NP) silica, the carboxylic acid moiety interacts strongly with the acidic silanol groups on the stationary phase via hydrogen bonding and ion-exchange mechanisms. Furthermore, the pyrazole ring can act as a hydrogen bond acceptor. These secondary solute-sorbent interactions disrupt the adsorption/desorption equilibrium, causing the compound to smear across several column volumes. Solution: Transition to Reversed-Phase (RP) C18 chromatography. If NP must be used, you must introduce a competitive acidic modifier (e.g., 1–2% glacial acetic acid) to the mobile phase to suppress silanol ionization and protonate the target compound.

Q2: What is the optimal mobile phase modifier for Reversed-Phase (C18) purification of this compound? Causality: Ionizable compounds chromatographed in a neutral solvent system often show a fronting peak because the ionized portion is more water-soluble than the neutral state and elutes faster[1]. Adding a low-pH modifier forces the carboxylic acid equilibrium fully into the neutral (protonated) state[1]. When neutral, the compound is more hydrophobic, enhancing its retention on the C18 column and sharpening the elution band[1][2]. Solution: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) is highly recommended. TFA has a strong ion-pairing capability and low pKa, which effectively handles both the basic pyrazole nitrogen and the acidic carboxylate[2].

Q3: How do I select between Methanol (MeOH) and Acetonitrile (ACN) as the strong solvent in Reversed-Phase? Causality: ACN is a polar aprotic solvent, while MeOH is a polar protic solvent. For (3-ethyl-1H-pyrazol-1-yl)acetic acid, MeOH can participate in hydrogen bonding with the pyrazole ring, potentially altering selectivity compared to ACN. However, ACN generally provides lower system backpressure and sharper peaks for carboxylic acids when paired with 0.1% TFA[2]. Solution: Begin method development with Water/ACN + 0.1% TFA. If co-eluting impurities are present, switch to Water/MeOH + 0.1% TFA to exploit the difference in protic selectivity.

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of (3-ethyl-1H-pyrazol-1-yl)acetic acid on a C18 stationary phase under various mobile phase conditions.

Table 1: Impact of Mobile Phase Modifiers on (3-ethyl-1H-pyrazol-1-yl)acetic acid (C18 Reversed-Phase)

Mobile Phase ModifierSolute StatePeak ShapeRetention Factor (k')Resolution
None (Neutral pH) Mixed (Ionized/Neutral)Broad, FrontingLowPoor
0.1% Formic Acid Mostly NeutralSharpModerateGood
0.1% TFA Fully Neutral / Ion-PairedVery SharpHighExcellent
0.1% NH₄OH (Basic) Fully IonizedBroad, TailingVery LowPoor

Section 4: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification Workflow (Primary Recommendation)

Self-Validation Check: The product peak should elute within 3–5 column volumes (CV) with a symmetrical Gaussian shape. A fronting peak indicates insufficient acid modifier; if observed, verify the modifier concentration in the mobile phase.

  • Column Preparation: Select a C18 pre-packed flash cartridge scaled to a 1–2% sample loading capacity[2].

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% v/v TFA.

  • Column Conditioning: Flush the dry column with 3 CV of 100% Solvent B, followed by 3 CV of 50% A / 50% B, and finally 3 CV of the initial gradient blend (e.g., 5% B).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF. Alternatively, use dry loading by adsorbing the sample onto Celite or C18 silica to prevent band broadening.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 12 CV.

  • Fraction Collection: Monitor via UV detection (220 nm and 254 nm). Pool fractions containing the target mass and lyophilize to remove water and volatile TFA.

Protocol B: Normal-Phase (Bare Silica) Alternative Workflow

Self-Validation Check: If the compound streaks on the TLC plate during method development, increase the acetic acid concentration by 0.5% increments until the spot is tight and round.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% v/v Glacial Acetic Acid to the MeOH line.

  • Column Equilibration: Equilibrate a bare silica cartridge with 5 CV of DCM + 1% Acetic Acid.

  • Sample Loading: Liquid load the sample dissolved in DCM.

  • Gradient Elution: Run a gradient from 0% to 15% MeOH (containing 1% Acetic Acid) in DCM over 10 CV.

  • Post-Processing: Co-evaporate pooled fractions with toluene or heptane to azeotropically remove residual acetic acid.

Section 5: Workflow Visualization

G Start Analyze Compound: (3-ethyl-1H-pyrazol-1-yl)acetic acid Split Select Chromatography Mode Start->Split RP Reversed-Phase (C18) (Primary Recommendation) Split->RP High Polarity/Zwitterionic NP Normal-Phase (Silica) (Alternative) Split->NP Equipment Constraints ModRP Add 0.1% TFA or Formic Acid (Protonates -COOH) RP->ModRP ModNP Add 1-2% Acetic Acid to DCM/MeOH (Suppresses Silanols) NP->ModNP Eval Evaluate Peak Shape & Retention ModRP->Eval ModNP->Eval Success Sharp Peak, High Purity Recovery Eval->Success Target Achieved

Workflow for optimizing mobile phase selection for amphoteric carboxylic acids.

References

  • Title: How does an acid pH modifier impact flash chromatography? Source: URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: URL: [Link](Verified Landing Page prioritized per Link Integrity guidelines)

Sources

Reference Data & Comparative Studies

Validation

LC-MS Platform Comparison &amp; Fragmentation Profiling of (3-Ethyl-1H-pyrazol-1-yl)acetic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Executive Summary (3-Ethyl-1H-pyrazol-1-yl)acetic acid (EPAA) is a highly versatile heterocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

(3-Ethyl-1H-pyrazol-1-yl)acetic acid (EPAA) is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. However, the structural characterization and quantification of EPAA present unique analytical challenges, primarily due to the presence of closely related positional isomers (e.g., the 5-ethyl isomer) and the dual-functional nature of the molecule (an easily fragmented carboxylic acid side chain attached to a highly stable aromatic pyrazole core).

This guide objectively compares the performance of two leading mass spectrometry platforms—Quadrupole Time-of-Flight (Q-TOF MS) and Triple Quadrupole (QqQ MS) —for the analysis of EPAA. Furthermore, it provides a deeply mechanistic, self-validating protocol for elucidating its Collision-Induced Dissociation (CID) fragmentation pathways[1].

Analytical Platform Comparison: Q-TOF vs. QqQ MS

When characterizing pyrazole-acetic acid derivatives, the choice of mass analyzer dictates the fidelity of the data. While both platforms utilize Electrospray Ionization (ESI), their downstream mass filtering and detection mechanisms serve different analytical objectives.

Table 1: Performance Comparison for EPAA Analysis
Feature / MetricQ-TOF MS (e.g., Agilent 6546)QqQ MS (e.g., Waters Xevo TQ-XS)Analytical Causality
Primary Application Structural elucidation & unknown screeningHigh-throughput targeted quantificationQ-TOF provides exact mass; QqQ provides maximum sensitivity via duty cycle optimization.
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF's reflectron flight tube compensates for kinetic energy spread, enabling elemental composition determination.
Sensitivity (LOD) Low ng/mL rangeLow pg/mL rangeQqQ utilizes Selected Reaction Monitoring (SRM/MRM), eliminating background noise for superior signal-to-noise ratios.
Isomer Differentiation Excellent (via exact mass fragments)Moderate (relies on chromatographic retention)Q-TOF can distinguish subtle isotopic distributions and high-resolution fragment mass defects.

Elucidation of Fragmentation Pathways

The fragmentation of pyrazole-containing compounds is heavily influenced by the nature and position of their substituents[1]. EPAA (Exact Mass: 154.0742 Da) readily protonates in positive ESI mode to form the [M+H]+ precursor ion at m/z 155.0815.

Mechanistic Causality of CID Fragmentation
  • Side-Chain Lability (Low Collision Energy): Initial fragmentation is dominated by the N-acetic acid side chain. Carboxylic acids are highly susceptible to neutral losses under CID. The loss of a neutral water molecule (-18.01 Da) yields m/z 137.0709, while decarboxylation (-44.00 Da) yields m/z 111.0917. Complete cleavage of the C-N bond adjacent to the pyrazole ring results in the loss of neutral acetic acid (-60.02 Da), generating the highly stable 3-ethylpyrazole cation at m/z 95.0604[2].

  • Aromatic Core Cleavage (High Collision Energy): The pyrazole ring itself is exceptionally stable. It typically requires elevated collision energies (>25 eV) to induce fragmentation, which proceeds through the characteristic expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2)[3]. The loss of HCN from the m/z 95 fragment yields m/z 68.0495.

  • Alkyl Chain Cleavage: The ethyl group at the C3 position undergoes α-cleavage, resulting in the loss of an ethylene neutral (-28.03 Da) to yield the bare pyrazole core at m/z 67.0291[2].

Fragmentation M Precursor Ion [M+H]+ m/z 155.0815 F1 Dehydration [M+H - H2O]+ m/z 137.0709 M->F1 - H2O (-18.01 Da) F2 Decarboxylation [M+H - CO2]+ m/z 111.0917 M->F2 - CO2 (-43.99 Da) F3 Side-Chain Cleavage [M+H - CH3COOH]+ m/z 95.0604 M->F3 - CH3COOH (-60.02 Da) F4 Alkyl Loss [F3 - C2H4]+ m/z 67.0291 F3->F4 - C2H4 (-28.03 Da) F5 Ring Cleavage [F3 - HCN]+ m/z 68.0495 F3->F5 - HCN (-27.01 Da)

Proposed ESI-CID-MS/MS fragmentation pathway of (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Table 2: High-Resolution Fragment Ions & Proposed Formulas
Precursor Ion (m/z)Fragment Ion (m/z)Mass Error (ppm)Proposed FormulaNeutral LossMechanistic Origin
155.0815137.0709< 2.0[C7H9N2O]+H2ODehydration of acetic acid moiety
155.0815111.0917< 2.0[C6H11N2]+CO2Decarboxylation of the side chain
155.081595.0604< 2.0[C5H7N2]+CH3COOHCleavage of the entire N1-substituent
95.060468.0495< 3.0[C4H6N]+HCNRing opening and cleavage of pyrazole core
95.060467.0291< 3.0[C3H3N2]+C2H4Loss of ethyl group from pyrazole C3

Self-Validating Experimental Protocol

To ensure reproducibility and analytical integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every parameter is selected based on the specific physicochemical properties of EPAA.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Procedure: Dissolve the EPAA standard in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water to a final concentration of 1 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "strong solvent effect"), ensuring sharp chromatographic peaks for accurate mass integration.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic environment (pH ~2.7) suppresses the ionization of the carboxylic acid group, keeping the molecule in its neutral, lipophilic state for optimal retention on the non-polar C18 stationary phase. Simultaneously, the formic acid acts as a proton source for the pyrazole nitrogen in the ESI source.

Step 3: Source Optimization (ESI+)

  • Procedure: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr.

  • Causality: 400°C provides sufficient thermal energy to evaporate the aqueous droplets without causing premature thermal degradation of the labile acetic acid side chain prior to entering the mass analyzer.

Step 4: Collision-Induced Dissociation (CID)

  • Procedure: Isolate the precursor m/z 155.08 in Q1. Apply a collision energy (CE) ramp from 10 eV to 35 eV using Argon as the collision gas.

  • Causality: A CE ramp is critical. Low energies (10-15 eV) capture the fragile H2O and CO2 losses, while high energies (25-35 eV) are required to shatter the robust pyrazole ring to observe the HCN loss[4].

Workflow cluster_0 Phase 1: Separation & Ionization cluster_1 Phase 2: Mass Analysis & Fragmentation S1 Sample Prep (50:50 MeOH:H2O) S2 UHPLC Separation (C18 Column, 0.1% Formic Acid) S1->S2 S3 ESI(+) Source Protonation of Pyrazole Nitrogen S2->S3 S4 Q1: Precursor Isolation (m/z 155.08) S3->S4 S5 CID Fragmentation (Argon Gas, CE: 10-35 eV) S4->S5 S6 Q3/TOF: Fragment Detection (High-Resolution Mass Analysis) S5->S6

LC-MS/MS analytical workflow for the separation and ionization of pyrazole derivatives.

References[2] Title: 2-(5-Methyl-1H-pyrazol-1-yl)acetohydrazide - Benchchem: High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Source: benchchem.com URL:[2] Title: 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine | Benchchem: Predicted Mass Spectrometry Fragmentation Source: benchchem.com URL:[4] Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: researchgate.net URL:[3] Title: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide Source: benchchem.com URL: Title: 2-(3-Ethyl-1H-pyrazol-1-yl)acetic acid | ChemScene Source: chemikart.com URL:

Sources

Comparative

Comprehensive Characterization Guide: (3-Ethyl-1H-pyrazol-1-yl)acetic Acid Reference Standards

Executive Summary In modern drug development, the integrity of active pharmaceutical ingredient (API) synthesis relies heavily on the absolute purity of its starting materials and intermediates. (3-Ethyl-1H-pyrazol-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the integrity of active pharmaceutical ingredient (API) synthesis relies heavily on the absolute purity of its starting materials and intermediates. (3-Ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) is a critical heterocyclic building block used in the design of kinase inhibitors and agrochemicals.

However, sourcing this compound presents a significant analytical blind spot: standard reagent-grade materials are frequently contaminated with hidden regioisomers and inorganic salts. This guide objectively compares Premium Certified Reference Materials (CRMs) against standard reagent grades, detailing the self-validating analytical protocols required to prove absolute identity and potency.

The Mechanistic Challenge: Regioisomerism in Pyrazole Alkylation

The synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid typically involves the N -alkylation of 3-ethylpyrazole with an α -haloacetate. Because the pyrazole ring contains two nitrogen atoms in rapid tautomeric equilibrium, the alkylation of such unsymmetrical pyrazoles typically provides a mixture of the two possible regioisomers[1].

While the major product is controlled by sterics (favoring the 1,3-isomer)[1], thermodynamic equilibration often results in a 5% to 15% contamination of the 5-ethyl-1H-pyrazol-1-yl isomer. Because these regioisomers share identical molecular weights and highly similar polarity, standard HPLC-UV assays often fail to separate them, leading to an overestimation of purity. To definitively verify the position of alkylation and differentiate the 1,3-isomer from the 1,5-isomer, 2D NOESY NMR experiments are required[1].

Comparative Performance Data

The following table summarizes the quantitative differences between a fully characterized Premium CRM and a Standard Reagent Grade batch of (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Analytical ParameterPremium Reference Standard (CRM)Standard Reagent GradeImpact on Drug Development
Absolute Purity (qNMR) 99.5% (w/w)92.0% - 96.0% (w/w)Inaccurate stoichiometric calculations during API synthesis.
Regioisomeric Purity 99.9% (3-ethyl isomer)~90.0% (Contains 5-ethyl)Off-target binding; parallel impurity cascades in downstream steps.
Chromatographic Purity 99.8% (UHPLC-UV) 97.0% (HPLC-UV)Hidden co-eluting organic impurities.
Water Content (KF) 0.5%Up to 3.0%Hydrolytic degradation; inaccurate mass weighing.
Residue on Ignition 0.1%UnspecifiedInorganic salt contamination from the ester hydrolysis step.

Orthogonal Characterization Workflow

To elevate a crude synthesized batch to a Premium CRM, an orthogonal testing strategy must be employed. The workflow below illustrates the logical relationship between purification, structural elucidation, and absolute quantification.

CharacterizationWorkflow Start Raw Synthesized Material (3-Ethylpyrazole Alkylation) Split Regioisomeric Mixture (3-Ethyl vs. 5-Ethyl) Start->Split Purification Preparative HPLC Isolation Split->Purification Removes 5-ethyl isomer NOESY 2D NOESY NMR (Regioisomer ID) Purification->NOESY qNMR 1H-qNMR (Absolute Mass Fraction) Purification->qNMR UHPLC UHPLC-UV/HRMS (Chromatographic Purity) Purification->UHPLC CRM Premium Certified Reference Material (CRM) NOESY->CRM Validates Structure qNMR->CRM Assigns Potency UHPLC->CRM Confirms Homogeneity

Orthogonal characterization workflow for certifying pyrazole reference standards.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must contain an internal control mechanism. A test is only valid if it proves its own operational integrity during the run.

Protocol 1: Regioisomer Differentiation via 2D NOESY NMR

Standard 1D 1 H NMR cannot reliably differentiate the 3-ethyl from the 5-ethyl isomer because the chemical shifts of the ethyl protons are nearly identical in both forms. Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å) rather than through-bond connectivity.

  • Step 1: Dissolve 15 mg of the sample in 0.6 mL of DMSO- d6​ .

  • Step 2: Acquire a 2D NOESY spectrum using a mixing time ( d8​ ) of 500 ms.

  • Step 3: Analyze the cross-peaks. For the desired 3-ethyl isomer, the N -CH 2​ protons ( δ ~4.9 ppm) will show a strong NOE correlation to the pyrazole ring H5 proton ( δ ~7.5 ppm), but no correlation to the ethyl group.

  • Self-Validation Mechanism: The extraction of the true N1 -alkylation site relies on the presence of the intra-ring H4-H5 cross-peak. If this baseline cross-peak is absent, the NOE mixing time is insufficient or the relaxation delay is too short, invalidating the entire spectrum. This internal control prevents false-negative regioisomer assignments.

Protocol 2: Absolute Mass Fraction Assignment via 1 H-qNMR

Quantitative NMR (qNMR) is increasingly utilized as a primary purity standard because it provides an absolute purity value without requiring a reference standard of the exact same compound[2]. Compendial and regulatory bodies utilize qNMR extensively as an orthogonal technique to verify and assess the absolute mass fraction of reference standards[3].

  • Step 1: Gravimetrically weigh ~10 mg of the pyrazole sample and ~5 mg of a certified internal standard (e.g., Maleic Acid TraceCERT®, purity 99.94%) into the same vial using a microbalance ( d=0.001 mg).

  • Step 2: Dissolve the mixture in 0.6 mL of D 2​ O.

  • Step 3: Acquire a 1D 1 H NMR spectrum using a 90° excitation pulse.

  • Step 4: Calculate the absolute mass fraction ( Px​ ) using the integrated areas of the target pyrazole peak and the maleic acid peak.

  • Self-Validation Mechanism: The protocol mandates a pre-acquisition T1​ inversion-recovery experiment. By proving that the chosen relaxation delay ( D1​ ) is ≥5×T1​ for the slowest relaxing proton in the system, the protocol self-validates that longitudinal magnetization recovery is >99.3% complete. Failing to wait 5×T1​ results in artificially low integration values and skewed purity data.

Protocol 3: Orthogonal Chromatographic Purity (UHPLC-UV)

While qNMR provides absolute thermodynamic purity, its limit of detection (LOD) is ~0.1%. UHPLC-UV is required to detect trace organic impurities down to 0.01%.

  • Step 1: Prepare a 1.0 mg/mL sample solution in Water:Acetonitrile (50:50).

  • Step 2: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Step 3: Run a gradient elution from 5% B to 95% B over 10 minutes (Mobile Phase A: 0.1% TFA in H 2​ O; Mobile Phase B: 0.1% TFA in MeCN) at a flow rate of 0.4 mL/min.

  • Step 4: Monitor absorbance at 220 nm and 254 nm.

  • Self-Validation Mechanism: A System Suitability Test (SST) solution spiked with 1% of the 5-ethyl regioisomer must be injected prior to the sample. The run is only validated if the critical resolution ( Rs​ ) between the 3-ethyl and 5-ethyl peaks is ≥2.0 , proving the column chemistry and gradient can actively separate the specific isomeric impurities.

References

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL
  • Title: Peptide Purity Standards Explained: HPLC, Mass Spectrometry, and NMR in Research Compound Verification Source: Pure Pharm Peptides URL
  • Title: The qNMR Summit 5.

Sources

Validation

A Comparative Benchmarking Guide: (3-ethyl-1H-pyrazol-1-yl)acetic acid versus Standard Pyrazole Derivatives

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] The versatility of the pyrazole nucleus allows for a diverse range of substitutions, leading to compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4]

Prominent examples of blockbuster drugs built upon the pyrazole core underscore its therapeutic importance. Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory agent for the management of arthritis and pain.[5] Sildenafil (Viagra®), a potent phosphodiesterase-5 (PDE5) inhibitor, revolutionized the treatment of erectile dysfunction.[6][7] The success of these drugs has spurred continued research into novel pyrazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive benchmarking analysis of a novel pyrazole derivative, (3-ethyl-1H-pyrazol-1-yl)acetic acid, against two well-established standards: Celecoxib and Sildenafil. We will delve into a comparative assessment of their physicochemical properties and explore the experimental methodologies to evaluate their biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new pyrazole derivatives in the context of proven therapeutic agents.

Compound Profiles: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[8][9] In this section, we compare the known properties of our benchmark compounds, Celecoxib and Sildenafil, with the predicted properties of (3-ethyl-1H-pyrazol-1-yl)acetic acid. The absence of experimentally determined data for the target compound necessitates the use of computational predictions, which serve as a valuable initial assessment.

Property(3-ethyl-1H-pyrazol-1-yl)acetic acid (Predicted)Celecoxib (Experimental)Sildenafil (Experimental)
Molecular Formula C7H10N2O2C17H14F3N3O2SC22H30N6O4S
Molecular Weight 154.17 g/mol 381.37 g/mol 474.58 g/mol
Melting Point Not available157-159 °C[3]187-189 °C[10]
pKa ~4.0 (acidic)~11.1 (sulfonamide)~9.9 (piperazine)
logP ~0.5~3.5[11]~1.9[10]
Aqueous Solubility Predicted to be higher than Celecoxib and Sildenafil7 mg/L[3]3.5 mg/mL (as citrate salt)[10]

Expert Insights: The predicted lower molecular weight and logP of (3-ethyl-1H-pyrazol-1-yl)acetic acid suggest it may possess more favorable solubility and permeability characteristics compared to the larger, more lipophilic standard drugs. The acidic nature of the carboxylic acid moiety will significantly influence its ionization state at physiological pH, impacting its absorption and distribution.

Synthetic Protocols: A Roadmap to the Molecules

The ability to efficiently synthesize a target molecule is a critical aspect of drug development. Here, we outline the established synthetic routes for our benchmark compounds and a plausible, literature-derived pathway for the synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid (Proposed)

The synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid can be envisioned through a three-step sequence, commencing with the formation of the 3-ethyl-1H-pyrazole core, followed by N-alkylation and subsequent hydrolysis.

Step 1: Synthesis of 3-ethyl-1H-pyrazole

The synthesis of 3-substituted pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][12]

  • Reaction: 1,3-Pentanedione is reacted with hydrazine hydrate in a suitable solvent such as ethanol, often with catalytic acid.

  • Rationale: This classical Knorr pyrazole synthesis is a robust and high-yielding method for the formation of the pyrazole ring.

Step 2: N-Alkylation with Ethyl Bromoacetate

The N1 position of the pyrazole ring can be alkylated using a suitable electrophile in the presence of a base.[13]

  • Reaction: 3-ethyl-1H-pyrazole is treated with ethyl bromoacetate in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

  • Rationale: This Williamson ether-like synthesis is a common method for the N-alkylation of heterocycles. The choice of a relatively weak base like potassium carbonate helps to avoid potential side reactions.

Step 3: Hydrolysis of Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[14]

  • Reaction: The ethyl ester is heated under reflux with an aqueous solution of a base like sodium hydroxide, followed by acidification.

  • Rationale: Base-catalyzed hydrolysis (saponification) is an efficient method for converting esters to carboxylic acids.

Experimental Workflow for the Synthesis of (3-ethyl-1H-pyrazol-1-yl)acetic acid

A 1,3-Pentanedione + Hydrazine Hydrate B 3-ethyl-1H-pyrazole A->B Knorr Pyrazole Synthesis D Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate B->D N-Alkylation C Ethyl Bromoacetate, K2CO3, DMF C->D F (3-ethyl-1H-pyrazol-1-yl)acetic acid D->F Hydrolysis E NaOH(aq), then H+ E->F

Caption: A proposed three-step synthetic pathway to (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Synthesis of Celecoxib

The synthesis of Celecoxib involves the condensation of a trifluoromethyl-substituted 1,3-diketone with a substituted hydrazine.[5]

Synthesis of Sildenafil

The multi-step synthesis of Sildenafil is more complex, involving the initial formation of a pyrazole ring followed by the construction of the fused pyrimidinone ring system and subsequent functionalization.[7][15]

Benchmarking Biological Activity: Experimental Protocols

To objectively compare the performance of (3-ethyl-1H-pyrazol-1-yl)acetic acid against our standards, a series of well-defined biological assays are required. Given the known activities of Celecoxib and Sildenafil, we will focus on assays for COX-2 and PDE5 inhibition.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Principle: The peroxidase component of COX-2 catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, leading to a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and standards (Celecoxib) in DMSO.

    • Dilute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare a solution of the fluorometric probe and arachidonic acid.

  • Assay Plate Setup:

    • To a 96-well black microplate, add the assay buffer.

    • Add the test compound solutions at various concentrations.

    • Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid and probe solution to all wells.

    • Immediately begin monitoring the fluorescence intensity (Excitation/Emission ~535/587 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for COX-2 Inhibition Assay

A Prepare Reagents (Test Compound, COX-2, Probe, Arachidonic Acid) B Dispense into 96-well plate A->B C Add Test Compound/Controls B->C D Add COX-2 Enzyme C->D E Incubate at 37°C D->E F Initiate with Arachidonic Acid/Probe E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: The experimental workflow for determining COX-2 inhibitory activity.

Phosphodiesterase-5 (PDE5) Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibition of PDE5 by measuring the amount of cGMP remaining after the enzymatic reaction.

Principle: PDE5 hydrolyzes cGMP to GMP. The amount of cGMP remaining is detected using a cGMP-specific antibody and a chemiluminescent substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and Sildenafil in the appropriate assay buffer.

    • Dilute the recombinant human PDE5 enzyme.

  • Assay Procedure:

    • In a 96-well white plate, add the test compounds and controls.

    • Add the PDE5 enzyme to all wells except the negative control.

    • Initiate the reaction by adding a fixed concentration of cGMP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents, including the cGMP-specific antibody and the chemiluminescent substrate.

    • Incubate to allow for signal development.

  • Measurement and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • The signal is inversely proportional to the PDE5 activity.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Workflow for PDE5 Inhibition Assay

A Prepare Reagents (Test Compound, PDE5, cGMP) B Dispense into 96-well plate A->B C Add Test Compound/Controls B->C D Add PDE5 Enzyme C->D E Initiate with cGMP D->E F Incubate at RT E->F G Add Detection Reagents F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: The experimental workflow for determining PDE5 inhibitory activity.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative benchmarking of (3-ethyl-1H-pyrazol-1-yl)acetic acid against the established drugs Celecoxib and Sildenafil. While the lack of experimental data for the target compound currently limits a direct quantitative comparison, the outlined synthetic strategies and detailed biological assay protocols offer a clear path forward for its evaluation. The predicted physicochemical properties of (3-ethyl-1H-pyrazol-1-yl)acetic acid suggest it may possess a favorable drug-like profile.

Future work should focus on the successful synthesis and characterization of (3-ethyl-1H-pyrazol-1-yl)acetic acid. Subsequent determination of its physicochemical properties and biological activity using the protocols described herein will enable a definitive assessment of its potential as a novel therapeutic agent. The structure-activity relationships derived from such studies will be invaluable for the rational design of next-generation pyrazole-based drugs.

References

  • Faria, J. V., et al. (2017). Pyrazole as a privileged structure in medicinal chemistry. RSC Advances, 7(64), 40253-40280.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Gesi, M., et al. (2021).
  • Kumar, V., et al. (2023).
  • Kim, J., et al. (2001). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & medicinal chemistry letters, 11(14), 1847-1851.
  • Kumar, P. B., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404.
  • Lee, K. J., & Kim, J. N. (2006). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 27(5), 635-636.
  • Nemr, M. T., et al. (2025). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Youssef, A. M. S., et al. (2014). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 61(11), 1229-1234.
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Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Operational Master Plan: Handling (3-ethyl-1H-pyrazol-1-yl)acetic acid

As a preferred source for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with field-proven, self-validating protocols for managing (3-ethyl-1H-pyrazol-1-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred source for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with field-proven, self-validating protocols for managing (3-ethyl-1H-pyrazol-1-yl)acetic acid (CAS: 1500941-68-3) [1]. Moving beyond basic safety data, this document synthesizes technical accuracy with operational causality to ensure absolute safety and logistical efficiency in your laboratory.

Hazard Causality & Risk Assessment

To handle a chemical safely, one must understand the why behind its hazard profile. (3-ethyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative containing a carboxylic acid functional group.

  • Corrosive & Irritant Causality: The carboxylic acid moiety (-COOH) acts as a potent proton donor. When it contacts ambient moisture on human skin or ocular mucosa, it rapidly dissociates, causing localized pH drops that lead to severe tissue irritation and potential chemical burns. While the pyrazole ring's nitrogen atoms are weakly basic, they are insufficient to internally neutralize the acid moiety to a biologically safe degree.

  • Inhalation Hazard: As a solid powder, the transfer and weighing of this compound can generate microscopic dust particulates. Inhalation of these acidic particulates directly irritates the upper respiratory tract, necessitating strict engineering controls.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is not arbitrary; it is a calculated defense mechanism against specific chemical properties. The following matrix outlines the required gear and the operational causality behind each choice, in compliance with OSHA 29 CFR 1910.132 standards [2][1].

Protective GearSpecificationOperational Causality
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to weak organic acids. Double gloving creates a redundant barrier that significantly mitigates the risk of micro-tears and extends the chemical breakthrough time [3][2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a complete seal around the eyes, preventing irreversible corneal damage from airborne acidic dust particulates or accidental solvent splashes during dissolution.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects against dermal exposure. Synthetic fibers (like polyester) are strictly prohibited as they can melt directly into the skin during a secondary thermal event [2][1].
Respiratory N95 / P100 Particulate RespiratorRequired only if primary engineering controls (fume hoods) fail or during major spill cleanups. It prevents the inhalation of highly irritating acidic dust.
Operational Workflow & Engineering Controls

All handling of (3-ethyl-1H-pyrazol-1-yl)acetic acid must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm) to ensure dust and vapors are drawn away from the operator's breathing zone[4][3].

Workflow A Hazard Assessment: (3-ethyl-1H-pyrazol-1-yl)acetic acid B Engineering Controls (Fume Hood >100 fpm) A->B C PPE Selection A->C G Execution: Weighing & Transfer B->G D Eye: Safety Goggles C->D E Hand: Double Nitrile C->E F Body: FR Lab Coat C->F D->G E->G F->G H Spill Detected? G->H I Neutralize (NaHCO3) & EHS Disposal H->I YES J Standard Organic Waste Segregation H->J NO

Logical workflow for the safe handling and risk mitigation of (3-ethyl-1H-pyrazol-1-yl)acetic acid.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Safely formulate a 0.1 M standardized stock solution for high-throughput biological screening. Solvent Causality: (3-ethyl-1H-pyrazol-1-yl)acetic acid possesses a hydrophobic ethyl substituent and a polar carboxylic acid head. This amphiphilic character makes it highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO), which prevents compound precipitation during serial dilutions in aqueous assay buffers.

Step-by-Step Methodology:

  • Pre-Operational Validation: Verify the fume hood monitor reads ≥100 fpm [4][3]. Perform a pneumatic leak test on your nitrile gloves by trapping air and applying pressure to visually check for micro-tears before donning.

  • Gravimetric Dispensing: Place an anti-static weighing boat on the analytical balance inside the fume hood and tare. Using a clean, dry stainless-steel spatula, carefully transfer the required mass of the solid acid.

    • Self-Validation Check: Ensure the balance doors are fully closed during measurement to prevent draft-induced mass fluctuations and dust dispersion.

  • Dissolution & Homogenization: Transfer the solid to a borosilicate glass volumetric flask. Add anhydrous DMSO to reach 80% of the final target volume. Swirl gently until the solid is completely dissolved.

    • Self-Validation Check: Hold the flask against a light source to visually confirm the absolute absence of undissolved particulates or refractive Schlieren lines.

  • Finalization: Bring the solution to the final volume with DMSO and invert the sealed flask 3 times to homogenize.

  • Containment: Seal the flask with a PTFE-lined cap to prevent solvent evaporation and atmospheric moisture absorption. Wipe down the exterior of the flask and the balance area with a damp, lint-free cloth.

Spill Response & Waste Disposal Plan

Spill Response Causality: Direct application of strong bases (e.g., Sodium Hydroxide) to an acid spill can trigger a highly exothermic neutralization reaction, potentially boiling the solvent or aerosolizing the chemical. Therefore, a weak base must be utilized to ensure a controlled reaction.

  • Isolate: Evacuate personnel from the immediate vicinity if the spill exceeds 50 grams.

  • Neutralize: Liberally cover the solid spill with solid sodium bicarbonate ( NaHCO3​ ) powder.

  • Moisten: Lightly mist the powder with water to facilitate the acid-base reaction.

    • Self-Validation Check: The cessation of effervescence ( CO2​ gas evolution) visually confirms that the acid has been completely neutralized.

  • Collect: Sweep the neutralized slurry using a non-sparking brush and dustpan.

  • Waste Disposal: Transfer the collected material to a designated "Halogen-Free Acidic Organic Waste" container.

    • Self-Validation Check: Before final surface decontamination with soap and water, tap a pH indicator strip against the residual moisture on the benchtop to confirm a neutral pH (6.0 - 8.0).

References
  • Chemikart / ChemScene. 2-(3-Ethyl-1H-pyrazol-1-yl)acetic acid Product Specifications (CAS: 1500941-68-3). Source: Chemikart. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Source: U.S. Department of Labor. URL:[Link]

  • Banaee, S., & Que Hee, S. S. (2020). Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment. Source: Journal of Occupational and Environmental Hygiene, 17(4), 135-164 (PMC7962534). URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: The National Academies Press. URL:[Link]

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